Product packaging for (9Z)-12-hydroxyoctadec-9-enoic acid(Cat. No.:CAS No. 141-22-0)

(9Z)-12-hydroxyoctadec-9-enoic acid

Cat. No.: B1680627
CAS No.: 141-22-0
M. Wt: 298.5 g/mol
InChI Key: WBHHMMIMDMUBKC-XFXZXTDPSA-N
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Description

What is Ricinoleic acid?

Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an omega-9 unsaturated fat and an acid that is hydroxy. It is a significant component of the seed oil obtained from mature castor plant (Ricinus communisL., Euphorbiaceae) seeds or in sclerotium of ergot (Claviceps purpurea Tul., Clavicipitaceae).

The majority of the fatty acid content of castor oil is triglyceride made by ricinoleic acid. Ricinoleic acid is an ingredient in the synthesis of conjugated linoleic acid. When doses are high, it can have the ability to lax.

Ricinoleic acid is a (9Z)-12-hydroxyoctadec-9-enoic acid in which the 12-hydroxy group has R-configuration. It is an acid conjugate of ricinoleate.

The production of Ricinoleic acid

Ricinoleic acid can be produced in industries through either fractional distillation or saponification of a hydrolyzed form of castor oil. The first attempts at making the acid ricinoleic were made by Friedrich Krafft in 1888.

Uses of Ricinoleic acid

Ricinoleic acid cleavage to produce Sebacic acid ((CH2)8(CO2H)2), Sebacic acid ((CH2)8(CO2H)2) used in preparing certain nylons. The coproduct is 2-octanol.The Ricinoleic acid zinc salt is used in personal care products such as deodorants.

Biological functions of Ricinoleic acid

Ricinoleic acid has analgesic and anti-inflammatory properties.

Ricinoleic acid is a specific ingredient that activates it. EP3 prostanoid receptor of prostaglandin E2.

Ricinoleic acid is an algicide specifically designed to aid in the prevention of Cyanobacteria (formerly known as blue-green algae).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O3 B1680627 (9Z)-12-hydroxyoctadec-9-enoic acid CAS No. 141-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141-22-0

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(Z)-12-hydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-

InChI Key

WBHHMMIMDMUBKC-XFXZXTDPSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O

Appearance

Solid powder

boiling_point

245 °C at 10 mm Hg

Color/Form

Colorless to yellow viscous liquid

density

0.940 at 27.4 °C/4 °C

melting_point

5.5 °C

Other CAS No.

141-22-0
61789-44-4
10378-04-8

physical_description

Liquid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

27925-02-6

shelf_life

>2 years if stored properly

solubility

3.46 mg/mL at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-D-hydroxy-9-trans-octadecenoic acid
12-hydroxy-9-octadecenic acid
12-hydroxy-9-octadecenoic acid
12-hydroxyoctadec-cis-9-enoic acid
9-octadecenoic acid, 12-hydroxy-, (9E,12R)-
ricinelaidic acid
ricinoleic acid
ricinoleic acid, (R-(E))-isome

vapor_pressure

Vapor pressure: 10 mm Hg at 226 °C

Origin of Product

United States

Ricinoleic Acid in Contemporary Academic Research

Significance within Oleochemical Sciences and Bio-based Material Innovation

Ricinoleic acid is a cornerstone of the oleochemical industry, primarily due to the reactivity of its three functional groups: the carboxyl group, the secondary hydroxyl group, and the point of unsaturation (a double bond). ambujasolvex.com This trifunctionality allows for a multitude of chemical modifications, making it a valuable precursor for a wide array of bio-based products and a sustainable alternative to petroleum-derived chemicals. nbinno.comdigitalpress.blog

The hydroxyl group, uncommon in most vegetable oils, is the primary driver of its versatility. nbinno.comalliancechemical.com It allows for reactions like esterification, dehydration, and alkoxylation, which are fundamental to creating specialized industrial products. ambujasolvex.commdpi.com For instance, catalytic dehydration introduces a new double bond, creating conjugated linoleic acids that are valuable in producing quick-drying coatings and varnishes with excellent color retention and flexibility. ambujasolvex.com The inherent polarity from the hydroxyl group also enhances lubricity and thermal stability, making ricinoleic acid and its derivatives highly sought after for high-performance lubricants, greases, and metalworking fluids. nbinno.comgirnarindustries.com

In the realm of bio-based material innovation, ricinoleic acid is a key building block for polymers. nbinno.com Its reactive hydroxyl group enables its incorporation into polymer backbones, leading to the synthesis of various biopolymers. It is a crucial intermediate in the production of polyurethanes, alkyd resins, and polyamides used in coatings, adhesives, and sealants. nbinno.com Furthermore, research has demonstrated its utility in synthesizing biodegradable polyesters, such as poly(ricinoleic acid) (PRA), through processes like condensation polymerization and ring-opening polymerization. researchgate.netacs.orgnih.gov These bio-polyesters are being explored for biomedical applications, including drug delivery and tissue engineering scaffolds, due to their biocompatibility. acs.orgnih.govresearchgate.net

The cleavage of ricinoleic acid at its double bond or hydroxyl group can yield other valuable chemicals. For example, oxidative cleavage produces azelaic acid and sebacic acid, which are monomers for producing nylons and other polymers. nbinno.com This positions ricinoleic acid as a critical platform chemical within the biorefinery concept, transforming a renewable resource into a portfolio of value-added products. researchgate.net

Table 1: Chemical Reactivity and Applications of Ricinoleic Acid's Functional Groups
Functional GroupType of ReactionResulting Product/Application
Carboxyl (-COOH)Esterification, Amidation, SaponificationEsters (emollients, plasticizers), Amides, Soaps, and Detergents ambujasolvex.com
Hydroxyl (-OH)Esterification, Dehydration, Alkoxylation, SulfationPolyesters, Polyurethanes, Conjugated fatty acids (for coatings), Surfactants nbinno.comambujasolvex.commdpi.com
Double Bond (-C=C-)Hydrogenation, Epoxidation, Oxidative Cleavage, Polymerization12-Hydroxystearic acid (lubricants, greases), Epoxides, Sebacic acid and Heptanoic acid (nylon precursors), various polymers ambujasolvex.comresearchgate.net

Evolution of Ricinoleic Acid Research Paradigms

The scientific investigation of ricinoleic acid began with its identification as the active component of castor oil. Early research, dating back to the late 19th century, focused on its pharmacological properties, particularly its laxative effect, which is initiated by the hydrolysis of castor oil into ricinoleic acid in the small intestine. semanticscholar.orgcohlife.orgnih.gov For many decades, research was primarily confined to medical and pharmacological contexts, exploring its mechanisms of action on the gastrointestinal tract. semanticscholar.orgcohlife.org

The mid-20th century marked a paradigm shift as the chemical industry began to recognize the immense potential of castor oil and ricinoleic acid as a versatile, bio-based raw material. ambujasolvex.com Research pivoted towards exploring its industrial applications, driven by the unique chemical structure that set it apart from other vegetable oils. alliancechemical.com This era saw the development of fundamental chemical transformation processes, such as hydrolysis, saponification, and hydrogenation, to produce derivatives for industrial use. ambujasolvex.comwikipedia.org The Colgate-Emery process, for instance, was a high-pressure, high-temperature hydrolysis method developed for splitting fats and oils, including castor oil. jst.go.jp

In recent decades, the research paradigm has evolved further, propelled by the growing global demand for sustainable and environmentally friendly materials. digitalpress.blog Contemporary academic research is heavily focused on green chemistry principles, seeking to develop more efficient and less hazardous methods for converting ricinoleic acid. This includes the use of enzymatic hydrolysis with lipases as an alternative to chemical processes, which operates under milder conditions and offers higher selectivity. jst.go.jpmdpi.com There is also significant interest in biocatalysis and microbial conversion to produce ricinoleic acid and its derivatives. mdpi.com

The focus has also expanded from commodity chemicals to high-value, specialized materials. Modern research delves into synthesizing complex polymers with tailored properties, such as high-molecular-weight poly(ricinoleic acid) for use as biodegradable elastomers. researchgate.netrsc.org The synthesis of novel bioactive molecules, such as non-natural 1-O-alkylglycerols with antimicrobial properties, from a ricinoleic acid starting point, highlights the shift towards advanced pharmaceutical and biomedical applications. mdpi.com

Emerging Research Avenues and Scientific Challenges

Contemporary research on ricinoleic acid is exploring several innovative avenues, aiming to broaden its application spectrum and enhance its sustainability profile. One significant area is the development of advanced biomaterials. Researchers are synthesizing novel bio-based unsaturated polyesters by combining ricinoleic acid with other bio-derived monomers like itaconic acid to create materials with inherent antibacterial and anticancer properties. nih.govresearchgate.net Another frontier is the synthesis of macrolactones and estolides from ricinoleic acid, which have potential uses in lubricants, cosmetics, and as precursors for ring-opening polymerization to create functional polyesters. researchgate.netnih.govresearchgate.net

A major emerging field is the heterologous production of ricinoleic acid in engineered microorganisms. acs.org This approach aims to create a more stable and controlled supply chain, bypassing the agricultural limitations and toxicity concerns associated with the castor plant (Ricinus communis), which naturally produces the potent toxin ricin. acs.orgtaylorandfrancis.com Significant efforts are underway to engineer microbes like Starmerella bombicola to synthesize and secrete ricinoleic acid, though overcoming the cellular toxicity of the accumulated fatty acid remains a key challenge. acs.org

Despite its vast potential, the utilization of ricinoleic acid faces several scientific and logistical challenges.

Raw Material Dependency: The primary source of ricinoleic acid is the castor bean, and the market is subject to supply constraints and price volatility due to factors like adverse climatic conditions affecting crop yields. technavio.com

Toxicity of Source: The presence of ricin and other toxic allergens in the castor bean necessitates careful handling and processing, adding complexity and cost to its extraction. taylorandfrancis.com

Process Efficiency: While greener enzymatic and microbial conversion methods are being developed, challenges remain in achieving the high yields and economic viability required for large-scale industrial production compared to established chemical routes. jst.go.jpmdpi.com Research is focused on optimizing reaction conditions and developing more robust biocatalysts. mdpi.comresearchgate.net

Purification: The preparation of high-purity ricinoleic acid from hydrolyzed castor oil can be challenging, as side reactions can lead to the formation of by-products like estolides, requiring sophisticated purification methods. jst.go.jp

Future research will likely focus on overcoming these hurdles through advancements in metabolic engineering for microbial production, the discovery of more efficient catalytic systems (both chemical and biological), and the exploration of new polymeric structures and functional derivatives for high-tech applications. rsc.orgacs.org

Table 2: Key Research Areas and Associated Challenges for Ricinoleic Acid
Emerging Research AvenueDescriptionScientific Challenges
Advanced Bio-polymersSynthesis of novel polyesters, polyurethanes, and polyamides with tailored properties (e.g., antibacterial, biodegradable) for biomedical and high-performance applications. nih.govrsc.orgControlling molecular weight and architecture; ensuring biocompatibility and non-toxicity for medical uses; achieving competitive mechanical and thermal properties.
Heterologous ProductionEngineering microorganisms (yeast, bacteria) to produce ricinoleic acid from simple sugars, decoupling production from agriculture. acs.orgOvercoming cellular toxicity of ricinoleic acid; achieving high conversion yields; developing cost-effective downstream processing and purification. acs.org
Green Catalytic ProcessesUtilizing enzymes (lipases) and other biocatalysts for hydrolysis, esterification, and polymerization under milder, more sustainable conditions. jst.go.jpmdpi.comHigh cost and stability of enzymes; lower reaction rates compared to chemical catalysts; optimizing processes for industrial scale-up. rsc.org
Novel Bioactive DerivativesSynthesizing new molecules from a ricinoleic acid backbone for pharmaceutical and cosmetic applications, leveraging its inherent bioactivity. mdpi.comnih.govComplex multi-step synthesis; structure-activity relationship studies; purification and characterization of novel compounds.

Ricinoleic Acid Biosynthesis and Endogenous Metabolic Pathways

Mechanistic Elucidation of Ricinoleic Acid Biosynthesis in Ricinus communis

The castor bean is distinguished in the plant kingdom by its capacity to accumulate ricinoleic acid to levels approaching 90% of the total fatty acids in its seed triacylglycerols (TAGs). icar.org.incapes.gov.br This high-level accumulation is the result of a specialized and efficient biosynthetic pathway localized within the endoplasmic reticulum (ER) of the developing seed endosperm. scirp.org

Role of Oleate (B1233923) Δ12-Hydroxylase (FAH12) in Hydroxylation

The central enzymatic step in ricinoleic acid synthesis is the hydroxylation of oleic acid, a reaction catalyzed by the enzyme oleate Δ12-hydroxylase (FAH12). scirp.orguniprot.org This enzyme, a member of the fatty acid desaturase-like family, introduces a hydroxyl group at the 12th carbon position of an oleate molecule. researchgate.netnih.gov FAH12 is a membrane-bound enzyme located in the endoplasmic reticulum. scirp.orgnih.gov The hydroxylation reaction is a mixed-function oxidation process requiring molecular oxygen (O₂) and reducing equivalents, which are supplied by NADH. researchgate.net The enzyme utilizes cytochrome b5 as an electron donor for its catalytic activity. uniprot.orgcsic.es The gene encoding this enzyme, FAH12, has been isolated and characterized, and its expression is a prerequisite for ricinoleic acid production. scirp.org

Substrate Specificity and Position of Hydroxylation within Phosphatidylcholine

A critical feature of the FAH12 enzyme is its stringent substrate specificity. The direct substrate for hydroxylation is not free oleic acid or oleoyl-CoA, but rather oleic acid that is esterified to the sn-2 position of phosphatidylcholine (PC), a major phospholipid component of the ER membrane. oup.comnih.govportlandpress.comnih.gov This indicates that oleate is first incorporated into PC before the hydroxylation event occurs. portlandpress.com The enzyme demonstrates high specificity for oleic acid; other fatty acids such as stearic, linoleic, vaccenic, and elaidic acids are not hydroxylated. researchgate.net Positional analysis has confirmed that the resulting ricinoleic acid is found almost exclusively at the sn-2 position of the PC molecule. portlandpress.comcapes.gov.br This is in contrast to the formation of linoleate (B1235992) from oleate via desaturation, which can occur at both the sn-1 and sn-2 positions of PC. portlandpress.com

Triacylglycerol Assembly and Accumulation Mechanisms

Once synthesized on PC, ricinoleic acid must be efficiently channeled into the triacylglycerol (TAG) synthesis pathway to accumulate in oil bodies. This process involves several key steps and pathways to move the hydroxylated fatty acid from the membrane lipid pool to the storage lipid pool.

Two primary mechanisms are involved:

Acyl-CoA-dependent pathway: In this pathway, the newly synthesized ricinoleoyl moiety is first cleaved from the sn-2 position of PC. This is accomplished by a specific phospholipase A2 (PLA2) enzyme, identified as RcsPLA2α, which selectively hydrolyzes ricinoleoyl-PC but not oleoyl-PC. portlandpress.comcapes.gov.broup.com The released free ricinoleic acid is then activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA, by a long-chain acyl-CoA synthetase (LACS). nih.govportlandpress.com This ricinoleoyl-CoA can then enter the Kennedy pathway for de novo TAG synthesis. It serves as an efficient acyl donor for the acylation of glycerol-3-phosphate (G3P) and lysophosphatidic acid (LPA), catalyzed by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAT), respectively. nih.govportlandpress.comcapes.gov.br Crucially, the final acylation of diacylglycerol (DAG) to TAG is catalyzed by a diacylglycerol acyltransferase (DGAT). Castor expresses a specific type-2 DGAT (RcDGAT2) that shows a preference for ricinoleoyl-containing substrates, thereby driving the selective incorporation of ricinoleic acid into TAG. nih.govaocs.org

Acyl-CoA-independent pathway: This pathway involves the direct transfer of ricinoleic acid from PC to DAG without forming a free acyl-CoA intermediate. Two key enzymes facilitate this:

Phospholipid:diacylglycerol acyltransferase (PDAT): This enzyme transfers the ricinoleoyl group from the sn-2 position of PC directly onto a DAG molecule, forming TAG. csic.esoup.com

Phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT): This enzyme catalyzes the interconversion between PC and DAG by exchanging their phosphocholine (B91661) headgroups. csic.esoup.com This reaction effectively enriches the DAG pool with ricinoleic acid, which is then available for conversion to TAG. nih.govoup.com

These interconnected pathways ensure the efficient removal of potentially membrane-disrupting ricinoleic acid from PC and its targeted accumulation in storage TAGs. nih.govoup.com

Genetic Determinants and Transcriptional Regulation in Seed Development

The high-level accumulation of ricinoleic acid is a developmentally programmed process, with gene expression tightly regulated during seed maturation. icar.org.in Transcriptome analyses of developing castor seeds have identified numerous genes involved in oil biosynthesis that are differentially expressed. nih.govnih.govcas.cz

The accumulation of ricinoleic acid begins between 20-30 days after flowering, increases steadily, and reaches its maximum level at later stages of seed development, around 40-45 days after pollination. icar.org.incas.cz This temporal pattern correlates with the expression profiles of key biosynthetic genes. Genes involved in glycolysis, which provides the initial carbon precursors for fatty acid synthesis, generally show higher expression in the early stages of seed development. nih.govnih.gov In contrast, genes involved in fatty acid synthesis and TAG assembly, including FAH12, are highly expressed during the middle and late stages of development, coinciding with the period of rapid oil accumulation. nih.govnih.govcas.cz

Several master transcriptional regulators that control oil biosynthesis have been identified, including WRI1, LEC1, ABI3, RcbZIP67, MYB, and ERF transcription factors. nih.govnih.gov These regulators orchestrate the expression of a suite of genes responsible for everything from sugar transport into the seed to the final packaging of TAGs into oil droplets, ensuring a coordinated flux of carbon toward ricinoleic acid-rich oil. nih.govnih.gov Studies on the RcFAH12 promoter have confirmed its seed-specific activity, further highlighting the tissue-specific and developmental control of ricinoleic acid synthesis. mdpi.com

Comparative Analysis of Ricinoleic Acid Biosynthesis Across Diverse Plant Species

While Ricinus communis is the most prolific producer of ricinoleic acid, this unusual fatty acid is also found in other species, albeit typically at lower concentrations. Attempts to engineer high-level ricinoleic acid production in other plants by introducing the castor FAH12 gene have provided significant insights.

When FAH12 is expressed in model plants like Arabidopsis thaliana or tobacco, the accumulation of ricinoleic acid in seed oil is limited, generally not exceeding 17%. nih.govoup.comhep.com.cn This demonstrates that the hydroxylase enzyme alone is insufficient to replicate the high yields seen in castor. researchgate.net The limitation is largely due to the absence of the efficient downstream channeling mechanisms that exist in castor, such as the specialized acyltransferases (e.g., RcDGAT2, RcPDAT) and phospholipases (RcsPLA2α) that are adapted to handle hydroxylated fatty acids. csic.esoup.com

Other plant species naturally produce ricinoleic acid or structurally related hydroxy fatty acids (HFAs).

Hiptage benghalensis is another species that accumulates a high percentage (~80%) of ricinoleic acid in its seed oil, suggesting it possesses a similarly efficient biosynthetic and channeling system. nih.gov

Lesquerella fendleri (now Physaria fendleri) produces lesquerolic acid (14-hydroxy-eicos-11-enoic acid), which is synthesized by the hydroxylation of oleic acid to ricinoleic acid, followed by the elongation of the carbon chain. csic.esmdpi.com

The fungus Claviceps purpurea also synthesizes ricinoleic acid, and studies suggest a biosynthetic mechanism that is fundamentally similar to that in Ricinus communis, involving direct hydroxylation of oleate. acs.org

These comparative analyses underscore that high-level HFA accumulation is a complex trait requiring the coordinated action of multiple co-evolved genes. hep.com.cn

Molecular Regulation of Ricinoleic Acid Flux and Content

The molecular regulation of ricinoleic acid content hinges on controlling the metabolic flux through the biosynthetic pathway, from initial synthesis on PC to final deposition in TAG. The key control points are the expression of the FAH12 gene and the efficiency of the subsequent acyl-trafficking pathways.

Efforts to increase ricinoleic acid content in transgenic plants have focused on co-expressing the castor FAH12 gene with other key castor genes. This strategy aims to replicate the native castor machinery in a heterologous system.

Co-expression of FAH12 with the castor DGAT2 significantly increases ricinoleic acid levels in transgenic Arabidopsis, raising the content from ~17% to nearly 30%. nih.gov

Similarly, co-expression of castor PDAT or PDCT with FAH12 enhances the channeling of ricinoleic acid from PC into the TAG pool, leading to higher accumulation levels. oup.comnih.govoup.com

The activity of phospholipases, such as RcsPLA2α, represents another critical regulatory point by controlling the rate at which ricinoleic acid is removed from membrane lipids for incorporation into TAGs. oup.com

Ultimately, the flux and final content of ricinoleic acid are determined by the interplay between its synthesis on PC by FAH12 and the kinetic efficiency of the various acyltransferases (LPAT, DGAT, PDAT) and phospholipases that process ricinoleoyl-containing lipid intermediates. nih.govaocs.org The high efficiency of the castor system is a result of the co-evolution of these enzymes to specifically recognize and metabolize this unique hydroxylated fatty acid. hep.com.cn

Gene Expression Profiling and Proteomic Investigations of Lipid Metabolism Enzymes

The biosynthesis of ricinoleic acid is a highly regulated process involving the differential expression of a suite of genes. nih.gov Transcriptome analyses of developing castor bean seeds have been instrumental in identifying genes that are significantly upregulated during the stages of rapid oil accumulation. cas.cz

Studies have shown that the expression of numerous genes involved in fatty acid synthesis and triacylglycerol (TAG) assembly increases concomitantly with the accumulation of ricinoleic acid and TAG in developing castor seeds. nih.gov These genes, however, exhibit varied temporal expression patterns and induction levels, ranging from 4-fold to an astounding 43,000-fold increase. nih.gov Clustering analysis of gene expression data has revealed distinct temporal patterns, categorizing genes into groups with specific roles in fatty acid biosynthesis and transport. nih.gov For instance, some genes display a moderate, steady increase in expression, while others show a more pronounced linear or bell-shaped pattern during seed development. nih.gov

Key genes identified through expression profiling include those encoding enzymes central to the Kennedy pathway, such as glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), phosphatidic acid phosphatase (PAP), and diacylglycerol acyltransferase (DGAT). cas.cz Furthermore, genes for long-chain acyl-CoA synthetase (LACS) and acyl-CoA-binding protein (ACBP) are also crucial. cas.cz

Proteomic investigations have complemented these genomic studies by providing a direct window into the protein landscape of developing castor seeds. Using techniques like isotopic and isobaric labeling for quantitative mass spectrometry, researchers have identified a vast number of proteins, significantly expanding the known proteome of this system. acs.org These studies have elucidated the deposition patterns of proteins involved in fatty acid metabolism, confirming the upregulation of key enzymes during oil synthesis. acs.org Proteomic analysis of isolated organelles like plastids, mitochondria, and peroxisomes has further refined our understanding of the metabolic interplay required for ricinoleic acid metabolism. nih.govfrontiersin.org For example, proteomic data has helped to assign identified proteins to specific enzymatic steps in the degradation of ricinoleic acid, a process involving both peroxisomes and mitochondria. nih.gov

A notable finding from gene expression studies is the differential expression of the oleate Δ12-hydroxylase (FAH12) gene, which is directly responsible for converting oleic acid to ricinoleic acid. scirp.orgresearchgate.net In high oil-producing castor cultivars, this gene is expressed earlier in seed development, suggesting its role as a key determinant of high ricinoleic acid content. researchgate.net

Table 1: Key Genes Involved in Ricinoleic Acid Biosynthesis and Their Expression Patterns

Gene/Enzyme Function Expression Pattern during Seed Development
Oleate Δ12-hydroxylase (FAH12) Catalyzes the hydroxylation of oleic acid to form ricinoleic acid. scirp.org Highly expressed during rapid oil accumulation; earlier expression in high-yield cultivars. nih.govresearchgate.net
Diacylglycerol acyltransferase (DGAT) Catalyzes the final step in TAG synthesis. cas.cz Expression increases during seed development, with specific isoforms showing distinct patterns. nih.gov
Glycerol-3-phosphate acyltransferase (GPAT) First acylation step in the Kennedy pathway. cas.cz Upregulated during seed development. cas.cz
Lysophosphatidic acid acyltransferase (LPAAT) Second acylation step in the Kennedy pathway. cas.cz Upregulated during seed development. cas.cznih.gov
Phosphatidic acid phosphatase (PAP) Converts phosphatidic acid to diacylglycerol. cas.cz Expression correlates with TAG accumulation. cas.cz
Long-chain acyl-CoA synthetase (LACS) Activates fatty acids to their CoA esters. cas.cz Upregulated during oil synthesis. cas.cz
Acyl-CoA-binding protein (ACBP) Binds and transports acyl-CoA molecules. cas.cz Expression increases during seed development. cas.cz
Phospholipid:diacylglycerol acyltransferase (PDAT) Transfers an acyl group from a phospholipid to DAG. frontiersin.org Specific isoforms are upregulated during seed development. frontiersin.org

Post-Translational Modification and Enzyme Activity Regulation

The activity of enzymes involved in ricinoleic acid biosynthesis is not solely dependent on gene expression levels; it is also finely tuned by post-translational modifications (PTMs) and other regulatory mechanisms. These modifications can rapidly alter an enzyme's catalytic efficiency, substrate specificity, and stability, providing a dynamic layer of control over the metabolic flux.

One of the key enzymes, oleoyl-12-hydroxylase (FAH12), is known to be inhibited by oleoyloxyethyl phosphocholine, indicating a form of product feedback inhibition that can regulate its activity. uniprot.org The enzyme's activity is also sensitive to environmental factors, with an optimal pH of 6.3 and an optimal temperature of 22.5 degrees Celsius. uniprot.org

Phosphorylation is a widespread PTM that plays a crucial role in regulating metabolic pathways. In the context of the broader carbon metabolism that supports fatty acid synthesis in castor seeds, phosphoenolpyruvate (B93156) carboxylase (PEPC) isozymes are subject to regulatory phosphorylation. researchgate.netoup.com For instance, the plant-type PEPC (PTPC) in castor oil seeds is activated by phosphorylation at a specific serine residue (Ser-11) during endosperm development. researchgate.net Conversely, dephosphorylation and subsequent monoubiquitination of PTPC occur in response to changes in photosynthate supply, highlighting the intricate control exerted by these PTMs. researchgate.net While not directly acting on ricinoleic acid synthesis enzymes, the regulation of central metabolic enzymes like PEPC influences the availability of precursors for fatty acid production.

The degradation of enzymes also represents a form of post-translational regulation. For example, the level of active diacylglycerol acyltransferase (DGAT) protein is regulated by proteases in germinating castor seedlings, directly impacting the rate of TAG synthesis. researchgate.net

While direct evidence for PTMs on many specific enzymes in the ricinoleic acid pathway is still emerging, the established regulatory mechanisms in related lipid metabolic pathways strongly suggest their importance. The complex interplay of gene expression and post-translational modifications ensures that the synthesis and channeling of ricinoleic acid are tightly controlled to meet the developmental needs of the castor seed.

Role of Specific Acyltransferases and Phospholipases in Ricinoleate (B1264116) Channeling

The efficient incorporation of the unusual hydroxy fatty acid, ricinoleic acid, into triacylglycerols (TAGs) is a critical aspect of its high accumulation in castor seeds. This process, termed channeling, relies on the specific actions of various acyltransferases and phospholipases that guide ricinoleate from its site of synthesis on phosphatidylcholine (PC) into the final TAG molecule.

Acyltransferases:

Several types of acyltransferases play pivotal roles in this pathway. After its synthesis on PC, ricinoleic acid must be moved into the acyl-CoA pool or directly to diacylglycerol (DAG) for incorporation into TAG.

Lysophosphatidic Acid Acyltransferase (LPAT): This enzyme catalyzes the acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA). mdpi.com Studies have characterized different LPAT isoforms in castor. One isoform, RcLPAT2, shows a preference for ricinoleoyl-CoA when ricinoleoyl-LPA is the acceptor, suggesting a role in incorporating ricinoleic acid into the glycerol (B35011) backbone early in the Kennedy pathway. nih.gov Another isoform, however, displays a broader specificity. nih.gov The expression of specific castor LPATs in other oilseeds has been shown to enhance the ricinoleic acid content in their TAGs. mdpi.com

Diacylglycerol Acyltransferase (DGAT): This enzyme carries out the final step of TAG synthesis, esterifying a fatty acid from the acyl-CoA pool to the sn-3 position of DAG. nih.gov Castor possesses multiple DGAT isoforms, and notably, RcDGAT2 has been shown to have a strong preference for DAG substrates containing ricinoleic acid. researchgate.net When co-expressed with the fatty acid hydroxylase in transgenic plants, RcDGAT2 dramatically increases the accumulation of ricinoleic acid in the seed oil, highlighting its critical role in pulling ricinoleate into TAG. nih.govresearchgate.net This suggests that the endogenous DGATs in many plants are not efficient at utilizing ricinoleoyl-containing substrates, which is a major bottleneck for producing high levels of ricinoleic acid in non-native systems. nih.gov

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme provides an alternative, acyl-CoA-independent route for TAG synthesis by transferring a fatty acid directly from a phospholipid, such as PC, to DAG. frontiersin.org In castor, specific PDAT isoforms are responsible for the selective transfer of ricinoleoyl groups from PC to DAG. frontiersin.org This is a crucial mechanism for removing the unusual fatty acid from the membrane lipid (PC) and sequestering it into the storage lipid (TAG). frontiersin.org Co-expression of castor PDAT with the hydroxylase in transgenic systems has also led to increased ricinoleic acid levels in the seed oil. frontiersin.org

Phospholipases:

Phospholipases are enzymes that hydrolyze phospholipids (B1166683) and are also implicated in the channeling of ricinoleic acid. wikipedia.org

Phospholipase A2 (PLA2): This class of enzymes cleaves the fatty acid at the sn-2 position of a phospholipid. wikipedia.orgmdpi.com Ricinoleic acid can be cleaved from PC by a PLA2, releasing it as a free fatty acid. nih.gov It is then activated to ricinoleoyl-CoA by a long-chain acyl-CoA synthetase (LACS) before it can be used by the acyl-CoA-dependent acyltransferases of the Kennedy pathway. nih.gov

Phospholipase C (PLC) and Phospholipase D (PLD): These enzymes can also contribute to the channeling of ricinoleic acid. PLC can release a DAG molecule directly from PC. nih.gov PLD hydrolyzes PC to produce phosphatidic acid, which can then be converted to DAG by phosphatidic acid phosphatase. nih.gov A specific PLD isoform in castor, RcPLD9, has been shown to facilitate the channeling of ricinoleic acid from PC to DAG for its subsequent incorporation into TAG. nih.gov

The synergistic action of these specific acyltransferases and phospholipases creates an efficient metabolic network that channels ricinoleic acid from its site of synthesis on membrane lipids into the neutral storage lipid pool, enabling its accumulation to levels exceeding 90% in castor seed oil. researchgate.net

Metabolic Engineering and Heterologous Biosynthesis of Ricinoleic Acid

Strategies for Enhanced Ricinoleic Acid Production in Engineered Plants

Efforts to produce ricinoleic acid in non-native plant species, particularly temperate oilseed crops, focus on transferring and optimizing the castor bean's biosynthetic machinery.

The biosynthesis of ricinoleic acid in castor bean begins with the hydroxylation of oleic acid (18:1) at the 12th carbon position. This reaction is primarily catalyzed by the oleate (B1233923) Δ12-hydroxylase, also known as fatty acid hydroxylase 12 (FAH12), which is located in the endoplasmic reticulum (ER) membrane. nih.govscirp.orguniprot.org The Ricinus communis FAH12 (RcFAH12) enzyme acts on oleic acid moieties esterified to the sn-2 position of phosphatidylcholine (PC). nih.govuniprot.org

Initial attempts to express RcFAH12 in model plants like Arabidopsis thaliana resulted in very low levels of ricinoleic acid accumulation, typically around 17% of total hydroxy fatty acids (HFAs) in seed oil. nih.govnih.govresearchgate.net This limited success indicated that the hydroxylase alone was not sufficient for high-level production, suggesting the need for additional auxiliary enzymes to efficiently channel the newly synthesized ricinoleic acid into storage lipids. scirp.orgresearchgate.net

Another important hydroxylase identified is Claviceps purpurea FAH12 (CpFAH12), which has been shown to possess a bifunctional hydroxylation/desaturation activity. aidic.it

In castor beans, ricinoleic acid is primarily accumulated in triacylglycerol (TAG), the main storage lipid in seeds. oup.comnih.gov The incorporation of ricinoleic acid into TAG involves several acyltransferases of the Kennedy pathway, including glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), and diacylglycerol acyltransferase (DGAT). nih.govmdpi.comnih.gov

Research has demonstrated that co-expression of specific acyltransferases, alongside the hydroxylase, can significantly enhance ricinoleic acid accumulation in engineered plants. For instance, the Ricinus communis type-2 acyl-coenzyme A:diacylglycerol acyltransferase (RcDGAT2) plays a crucial role. When RcDGAT2 was co-expressed with RcFAH12 in Arabidopsis, the HFA content increased from 17% to nearly 30% of total fatty acids. nih.govscirp.orgresearchgate.net RcDGAT2 exhibits a strong preference for acyl-coenzyme A and diacylglycerol substrates containing HFAs, effectively channeling ricinoleic acid into TAG. nih.gov

Another key enzyme is phospholipid:diacylglycerol acyltransferase (PDAT), particularly RcPDAT1-2 from castor bean. This enzyme is involved in an "editing" mechanism that transfers ricinoleic acid from phospholipids (B1166683), where it is synthesized, to TAGs for storage. oup.comresearchgate.net Overexpression of RcPDAT1-2 has been shown to increase total HFA accumulation up to 25% in transgenic Arabidopsis seeds. oup.comresearchgate.net Similarly, the phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT), encoded by the ROD1 locus, facilitates the interconversion between diacylglycerol (DAG) and PC, promoting the flux of fatty acids through PC, which is the site of desaturation and modification, thereby enriching modified fatty acids in DAG and subsequently in TAG. mdpi.comhep.com.cn

The following table summarizes the impact of key enzymes on ricinoleic acid accumulation in engineered plants:

EnzymeSourceHost PlantEffect on Ricinoleic Acid/HFA ContentReference
RcFAH12R. communisArabidopsisUp to 17% HFA nih.govresearchgate.net
RcFAH12 + RcDGAT2R. communisArabidopsisIncreased HFA from 17% to ~30% nih.govresearchgate.net
RcFAH12 + RcPDAT1-2R. communisArabidopsisIncreased HFA up to 25% oup.comresearchgate.net
RcFAH12 + RcDGAT2 + RcPDCTR. communisArabidopsisIncreased ricinoleate (B1264116) from 25% to 28.5% researchgate.net
RcLPAT2 (at sn-2 position)R. communisLesquerellaIncreased 18:1OH from 2% to 14-17% nih.govmdpi.com

Despite advancements, achieving commercially viable levels of ricinoleic acid in transgenic plants remains a challenge. nih.gov The primary limitations include the relatively low yields compared to castor bean, and the potential toxicity of intracellularly accumulated ricinoleic acid to the host cells. acs.orgnih.govresearchgate.net In non-native hosts, the efficient channeling of ricinoleic acid from its synthesis site (PC in ER) into storage TAGs is crucial. oup.comresearchgate.net

Strategies to overcome these limitations include the co-expression of multiple genes involved in the entire fatty acid and TAG biosynthesis pathway, not just the hydroxylase. nih.govresearchgate.net Manipulating lipid storage mechanisms, such as the size and composition of lipid droplets, also presents a promising avenue. For instance, overexpression of the Seipin1 protein in a hydroxylase-expressing Arabidopsis line led to a 62% increase in seed HFA and a proportional increase in total oil, demonstrating a novel strategy for enhancing specialized seed oil accumulation. nih.gov

Microbial Cell Factories for Ricinoleic Acid Production

Microorganisms offer a promising alternative for ricinoleic acid production due to their rapid growth, ease of genetic manipulation, and ability to utilize diverse carbon sources. acs.orgnih.govfrontiersin.org

Oleaginous yeasts are particularly attractive hosts for fatty acid production due to their natural capacity to accumulate high levels of lipids. frontiersin.org

Pichia pastoris : Metabolic engineering in Pichia pastoris has employed a "push" (synthesis) and "pull" (assembly) strategy. Co-expression of Claviceps purpurea fatty acid hydroxylase (CpFAH) for ricinoleic acid synthesis and Claviceps purpurea diacylglycerol acyltransferase 1 (CpDGAT1) for its assembly into TAG has shown success. In a haploid mutant strain defective in Δ12 desaturase activity, ricinoleic acid levels could reach approximately 56% of total fatty acids. researchgate.netnih.govnih.gov

Table 2: Ricinoleic Acid Production in Engineered Pichia pastoris

Engineered StrainKey Genes Expressed/ModifiedRicinoleic Acid Content (% of total fatty acids)Reference
Wild-type diploidCpFAH + CpDGAT1Higher than CpFAH alone researchgate.netnih.gov
Haploid mutant (Δ12 desaturase defective)CpFAH + CpDGAT1~56% (at day 3) researchgate.netnih.govnih.gov

Yarrowia lipolytica : This oleaginous yeast has been extensively engineered for ricinoleic acid production. Strategies include the overexpression of CpFAH12 (from Claviceps purpurea) and native Yarrowia lipolytica acyltransferases, such as Lro1p. frontiersin.orgnih.govfao.org Engineered strains have achieved ricinoleic acid accumulation up to 43% of total lipids and over 60 mg/g of cell dry weight. nih.govfao.org Further enhancements involve deleting genes related to fatty acid degradation (e.g., MEF1 and PEX10) and oleic acid desaturation (e.g., FAD2) to redirect metabolic flux towards ricinoleic acid synthesis. nih.gov To mitigate the toxicity of intracellularly accumulated ricinoleic acid, strategies like inducing secretion via agents such as Triton X-100 have been employed, leading to increased free ricinoleic acid production (e.g., 2.061 g/L). nih.gov

Table 3: Ricinoleic Acid Production in Engineered Yarrowia lipolytica

Engineered StrainKey Genes Expressed/ModifiedRicinoleic Acid Content/TiterReference
Δβ-oxidation, ΔTAG acyltransferases, ΔFad2RcFAH127% of total lipids nih.govfao.org
Δβ-oxidation, ΔTAG acyltransferases, ΔFad2CpFAH1229% of total lipids nih.govfao.org
Δβ-oxidation, ΔTAG acyltransferases, ΔFad22x CpFAH1235% of total lipids nih.govfao.org
Δβ-oxidation, ΔTAG acyltransferases, ΔFad2CpFAH12 + Lro1p43% of total lipids, >60 mg/g CDW frontiersin.orgnih.govfao.org
Engineered strain (JHYL-R146)CpFAH12 overexpression, MEF1/PEX10/FAD2 deletion2.061 g/L free RA (with Triton X-100) nih.gov

Starmerella bombicola : This industrial yeast strain, known for producing sophorolipids, has been engineered to produce ricinoleic acid. By modifying its native sophorolipid (B1247395) production pathway, synthesized ricinoleic acid can be bound with sophorolipid and secreted out of the cell, thereby circumventing intracellular toxicity. Subsequent acid hydrolysis can then recover the ricinoleic acid. An engineered S. bombicola strain expressing a codon-optimized oleate hydroxylase from Claviceps purpurea achieved a production titer of approximately 2.96 g/L of ricinoleic acid. acs.orgnih.gov

Table 4: Ricinoleic Acid Production in Engineered Starmerella bombicola

Engineered StrainKey Genes Expressed/ModifiedRicinoleic Acid Production TiterReference
Engineered S. bombicolaCodon-optimized C. purpurea oleate hydroxylase; sophorolipid pathway engineering~2.96 g/L (as sophorolipid intermediate) acs.orgnih.gov
S. bombicola NRRL Y-17069Grown on castor oil and glycerol (B35011)24.5 ± 0.25 g/L sophorolipids (batch), 40.24 ± 0.76 g/L (fed-batch) jst.go.jpresearchgate.net

Microbial conversion offers a cleaner and greener approach to ricinoleic acid production, particularly from existing vegetable oils. procurementresource.comdntb.gov.uamdpi.com

Aspergillus flavus : Fungal strains like Aspergillus flavus BU22S have been utilized for the biotransformation of castor oil into ricinoleic acid through hydrolysis in the presence of calcium ions. procurementresource.comdntb.gov.uamdpi.com Bench-scale studies have demonstrated the effectiveness of this strain in converting castor oil, with yields reaching 21.67 g/kg of total oil in batch culture and 46.77 g/kg in fed-batch culture. dntb.gov.ua

Other Bacterial Systems : Beyond direct synthesis, bacteria are engineered for the biotransformation of ricinoleic acid into other valuable hydroxylated fatty acids or derivatives. Escherichia coli has been metabolically engineered to produce hydroxy fatty acids directly from glucose. This involves co-expression of acetyl-CoA carboxylase (ACCase) and a thioesterase ('TesA), coupled with the knockout of endogenous acyl-CoA synthetase (FadD), followed by the introduction of fatty acid hydroxylases (e.g., CYP102A1 from Bacillus megaterium). This approach has yielded up to 548 mg/L of HFAs in fed-batch fermentation, with the HFAs primarily consisting of 9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid. unl.edu

Furthermore, ricinoleic acid can serve as a substrate for producing other industrially important chemicals. Engineered Escherichia coli strains, incorporating enzymes like Baeyer-Villiger monooxygenases (BVMOs) from Pseudomonas putida and alcohol dehydrogenases from Micrococcus luteus, can biotransform ricinoleic acid into compounds such as n-heptanoic acid and 11-hydroxyundec-9-enoic acid, a precursor for polyamide-11. plos.orgresearchgate.netresearchgate.netnih.gov Large-scale biotransformation processes have achieved significant titers, for example, over 70 mM (21.9 g/L) of the ester (Z)-11-(heptanoyloxy)undec-9-enoic acid from ricinoleic acid in a 70 L bioreactor. nih.gov

Table 5: Ricinoleic Acid Biotransformation in Microbial Systems

Microorganism/EnzymeSubstrateProduct(s)Yield/TiterReference
Aspergillus flavus BU22SCastor oilRicinoleic acid46.77 g/kg total oil (fed-batch) dntb.gov.ua
E. coli (engineered)GlucoseVarious HFAs548 mg/L (fed-batch) unl.edu
E. coli (engineered with BVMO, ADH)Ricinoleic acid(Z)-11-(heptanoyloxy)undec-9-enoic acid>70 mM (21.9 g/L) in 70L bioreactor nih.gov

Optimization of Fermentation Parameters for Increased Titer and Yield

Optimizing fermentation parameters is crucial for enhancing the titer and yield of ricinoleic acid in microbial biosynthesis. Researchers employ various methodologies, such as Response Surface Methodology (RSM), to identify optimal conditions. dsmz.de

One study investigated the biotransformation of castor oil into ricinoleic acid using Aspergillus flavus BU22S. Through RSM, it was determined that lower concentrations of oil, glucose, and calcium chloride were beneficial for increasing ricinoleic acid yield and minimizing oil loss. dsmz.de

Comparative studies between batch and fed-batch cultures have demonstrated the significant impact of cultivation strategies on yield. For Aspergillus flavus BU22S, a batch culture yielded 21.67 g/kg of total oil. In contrast, a fed-batch culture, particularly in the absence of an external air supply, significantly improved the yield to 46.77 g/kg of total oil, while also reducing oil loss to 12%. dsmz.de However, maintaining optimal pH is critical, as a drop in pH from 6.01 to 3.7 during a fed-batch study resulted in a lower ricinoleic acid yield of 16.7 g/kg of total oil. dsmz.de

Another notable achievement in heterologous production involves Starmerella bombicola. This yeast strain, engineered to express the codon-optimized oleate hydroxylase-encoding gene (ohyCp) from the ergot fungus Claviceps purpurea, achieved a record ricinoleic acid production titer of approximately 2.96 g/L (2960 mg/L) at 188 hours. This represents the highest reported titer for extracellular secretion of ricinoleic acid. dsmz.de Further improvements in productivity and yield for S. bombicola are anticipated through strategies such as medium optimization, fed-batch cultivation, enzyme engineering, and continuous production and separation. dsmz.de

The following table summarizes key findings on fermentation parameters and their impact on ricinoleic acid production:

Table 1: Impact of Fermentation Parameters on Ricinoleic Acid Yield

Microbial HostSubstrateCultivation ModeKey Parameters OptimizedRicinoleic Acid Yield / TiterOil LossReference
Aspergillus flavus BU22SCastor oilBatch CultureOil, Glucose, Calcium Chloride concentrations (RSM)21.67 g/kg total oil48.57% dsmz.de
Aspergillus flavus BU22SCastor oilFed-Batch CultureOil, Glucose, Calcium Chloride concentrations (RSM)46.77 g/kg total oil12% dsmz.de
Aspergillus flavus BU22SCastor oilFed-Batch CulturepH drop (from 6.01 to 3.7)16.7 g/kg total oil- dsmz.de
Starmerella bombicolaOleic acid-Codon-optimized ohyCp gene expression2.96 g/L (2960 mg/L)- dsmz.de

Strategies for Mitigating Intracellular Accumulation and Toxicity in Microbial Hosts

A significant challenge in the heterologous production of ricinoleic acid in microorganisms is its intracellular accumulation, which can lead to toxicity and limit production yields. dsmz.de Several metabolic engineering strategies have been explored to mitigate this issue.

One primary strategy involves engineering the microbial host to secrete ricinoleic acid, thereby reducing its intracellular concentration and associated toxicity. For instance, Schizosaccharomyces pombe has been successfully engineered to secrete ricinoleic acid. scilit.com

Another approach focuses on channeling the synthesized ricinoleic acid into less toxic storage forms, such as triacylglycerols (TAGs), which can be accumulated in lipid droplets. In Yarrowia lipolytica, co-expression of CpFAH12 (an oleate hydroxylase) and PDAT (phospholipid:diacylglycerol acyltransferase) allowed for the accumulation of ricinoleic acid up to 43% of total lipids, or over 60 mg/g dry cell weight. scilit.com This highlights the importance of directing fatty acid synthesis towards storage lipids to alleviate free fatty acid toxicity.

General metabolic engineering strategies applicable to enhancing lipid production and potentially mitigating toxicity of fatty acids like ricinoleic acid include:

Improving Energy Supply : Enhancing the supply of cofactors like NADPH and ATP through pathway engineering is crucial for efficient fatty acid synthesis. scilit.com

Inhibiting Lipid Degradation : Deleting genes involved in fatty acid consumption pathways, such as the β-oxidation pathway, can prevent the breakdown of synthesized ricinoleic acid and its precursors, leading to higher accumulation. scilit.comfishersci.ca

Enhancing TAG Synthesis : Overexpressing acyl-transferases, including lysophosphatidate acyltransferase (LPAT) and diacylglycerol acyltransferase (DGAT), promotes the conversion of fatty acids into TAGs, which are stored in lipid droplets and are less toxic than free fatty acids. scilit.comfishersci.ca

Promoting Lipid Droplet Biogenesis and Stability : Strategies that enhance the formation and stability of lipid droplets can provide more storage capacity for synthesized lipids. scilit.com

Beyond genetic modifications, integrating bioconversion processes with continuous product recovery systems can effectively reduce the intracellular accumulation of potentially toxic bioproducts. wikipedia.org Furthermore, developing efficient extraction tactics is essential for recovering intracellularly accumulated products. wikipedia.org Despite these advancements, the permeability of the plasma membrane for secreting heterologous products remains a challenge in some microbial hosts like Y. lipolytica. wikipedia.org

Synthetic Chemistry and Derivatization Approaches for Ricinoleic Acid

Catalytic Esterification and Transesterification Reactions

The carboxyl group of ricinoleic acid is a primary site for esterification and transesterification reactions, which are fundamental processes for producing various commercially significant compounds. ambujasolvex.com

Synthesis of Alkyl Ricinoleates and Biofuel Applications

Alkyl ricinoleates, primarily methyl and ethyl esters, are synthesized through the esterification of ricinoleic acid or the transesterification of castor oil. nih.govudsm.ac.tz These reactions are typically catalyzed by acids or bases. Homogeneous alkaline catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used, with optimal conditions often involving catalyst concentrations of 0.5-1.5 wt% and methanol-to-oil molar ratios ranging from 6:1 to 12:1. ambujasolvex.com The presence of the hydroxyl group in ricinoleic acid enhances its miscibility with alcohol, allowing for efficient transesterification even at lower temperatures (30-40°C). ambujasolvex.comencyclopedia.pub

The production of biodiesel from castor oil via transesterification is a significant application of this chemistry. ambujasolvex.comambujasolvex.com The resulting fatty acid methyl esters (FAMEs), predominantly methyl ricinoleate (B1264116), constitute the biodiesel. ambujasolvex.com Studies have shown that under optimized conditions, high conversion rates of ricinoleic acid to its methyl ester can be achieved. For instance, at 122°F (50°C), a 94.26% conversion of ricinoleic acid has been reported. unal.edu.co The use of non-edible castor oil for biodiesel production is advantageous as it does not compete with food crops. encyclopedia.pub

Catalyst TypeCatalyst ExampleTypical ConcentrationReaction Temperature (°C)Methanol (B129727):Oil Molar RatioReference
Homogeneous AlkalineSodium Hydroxide (NaOH)0.5-1.5 wt%30-656:1 to 12:1 ambujasolvex.com
Homogeneous AlkalinePotassium Hydroxide (KOH)0.5-1.5 wt%30-656:1 to 12:1 ambujasolvex.com
Homogeneous AlkalineSodium EthoxideNot Specified30Not Specified nih.gov
Heterogeneous AcidSulfated ZirconiaNot Specified65-118Not Specified udsm.ac.tzajol.info

Estolide Formation via Intermolecular Esterification and Catalytic Systems

The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows ricinoleic acid to undergo intermolecular esterification to form estolides, which are oligomeric fatty acids. beilstein-journals.org This reaction involves the esterification of the hydroxyl group of one ricinoleic acid molecule with the carboxylic acid group of another. beilstein-journals.org The formation of estolides can be catalyzed by various acids, including strong mineral acids like sulfuric acid and perchloric acid, as well as Brønsted acidic ionic liquids. beilstein-journals.orgresearchgate.net

The synthesis of estolides is often carried out at elevated temperatures and under vacuum to remove the water generated during the reaction, thereby driving the equilibrium towards product formation. beilstein-journals.org For example, using a Brønsted acidic ionic liquid catalyst, the reaction can be performed at 190°C under a vacuum of 50 kPa. beilstein-journals.org The resulting estolides have applications as biolubricants and in cosmetic formulations, with the desired properties often dependent on the degree of oligomerization. beilstein-journals.orgdigitalxplore.org Enzymatic catalysis, using lipases, offers a milder alternative for estolide synthesis, potentially avoiding the harsh conditions and side reactions associated with strong acid catalysis. researchgate.netmdpi.com

Functional Group Transformations at the Hydroxyl Group (C-12)

The secondary hydroxyl group at the C-12 position of ricinoleic acid is a key site for a variety of functional group transformations, leading to the synthesis of numerous derivatives with tailored properties. nih.govalliancechemical.com

Dehydration Pathways and Production of Unsaturated Derivatives

Dehydration of ricinoleic acid involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, resulting in the formation of a new double bond. ambujasolvex.comacs.org This process yields a mixture of isomers of linoleic acid (9,11- and 9,12-octadecadienoic acid). acs.org The resulting dehydrated castor oil (DCO) possesses drying properties, making it valuable in the production of coatings, varnishes, and paints. ambujasolvex.comgoogle.com The dehydration reaction is typically carried out at high temperatures, often in the presence of a catalyst. google.com The degree of dehydration can be monitored by measuring changes in physical properties such as hydroxyl value, iodine value, and viscosity. acs.org

Etherification, Halogenation, and Alkoxylation Strategies

The hydroxyl group of ricinoleic acid can be converted into an ether through etherification reactions. jst.go.jpmdpi.com Alkoxylation, a specific type of etherification, involves the reaction with epoxides to introduce polyether chains. nih.govalliancechemical.comjst.go.jp

Halogenation of the hydroxyl group can also be achieved, leading to the formation of halogenated derivatives. jst.go.jptandfonline.com For instance, brominated, iodinated, and chlorinated analogs of ricinoleic acid derivatives have been synthesized. tandfonline.com These transformations open up pathways to a variety of new compounds with potentially unique chemical and physical properties.

Synthesis of 1-O-Alkylglycerol Derivatives

Ricinoleic acid serves as a starting material for the synthesis of novel 1-O-alkylglycerol (AKG) derivatives. mdpi.comresearchgate.net The synthetic route involves several steps, including the modification of the hydroxyl group at the C-12 position. mdpi.com For example, a series of substituted 1-O-alkylglycerols containing methoxy, gem-difluoro, azide, and hydroxy groups at the 12-position of the alkyl chain have been synthesized from ricinoleic acid. mdpi.comresearchgate.net These synthetic AKGs are being explored for various potential applications. researchgate.net

Transformations at the Carbon-Carbon Double Bond (C9-C10)

The unsaturated C9-C10 double bond in ricinoleic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of valuable derivatives. These modifications include epoxidation and subsequent ring-opening reactions, olefin metathesis, and pyrolysis for the production of shorter-chain compounds.

The double bond in ricinoleic acid can be converted to an oxirane ring through epoxidation. This reaction is often carried out using peracids, which can be generated in situ from carboxylic acids and hydrogen peroxide. atlantis-press.comresearchgate.net For instance, the in-situ formation of performic acid from formic acid and hydrogen peroxide, with a sulfuric acid catalyst, is a common method. atlantis-press.com The epoxidation process effectively converts the unsaturation into a more reactive epoxy group. researchgate.net The success of the epoxidation can be monitored by the disappearance of the double bond's characteristic spectroscopic signals. researchgate.net

The resulting epoxide, often referred to as epoxidized castor oil (ECO) when the reaction is performed on the triglyceride, is a versatile intermediate. google.comrsc.org The oxirane ring is susceptible to ring-opening reactions by various nucleophiles, leading to the formation of diols and other functionalized derivatives. atlantis-press.comrsc.org Ring-opening can be acid-catalyzed; however, controlling the pH is crucial to prevent premature ring-opening during the epoxidation itself. google.com For example, the ring-opening of the epoxidized ricinoleic acid with water, catalyzed by an acid, proceeds through protonation of the oxirane oxygen, followed by nucleophilic attack of water to form a diol. atlantis-press.com This hydroxylation step significantly increases the hydroxyl content of the molecule. atlantis-press.com

Functionalized derivatives can be prepared through the ring-opening of epoxidized castor oil with various nucleophiles. rsc.org For example, reaction with methanol in the presence of an acid catalyst like Amberlyst 15 can yield ring-opened glyceryl ricinoleates. rsc.org The reactivity of the epoxide can be influenced by the molecular structure; for instance, the glyceryl moiety in epoxidized castor oil can hinder the ring-opening reaction compared to simpler fatty epoxides. rsc.org

Olefin metathesis is a powerful catalytic reaction for the transformation of the double bond in ricinoleic acid and its derivatives. d-nb.infoscielo.br This reaction involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and tungsten. d-nb.inforesearchgate.net

Self-metathesis of unsaturated fatty acids can produce long-chain dicarboxylic acids. uni-konstanz.de For example, the self-metathesis of undecenoic acid, a derivative of ricinoleic acid, followed by hydrogenation, yields 1,20-eicosanedioic acid. uni-konstanz.de

Cross-metathesis with terminal olefins, particularly ethylene (B1197577) (a process known as ethenolysis), is a valuable strategy for producing shorter-chain, terminally unsaturated compounds. scielo.brpsu.edu Ethenolysis of unsaturated fatty acid esters can generate ω-unsaturated esters, which are useful building blocks for various applications. scielo.br For example, the ethenolysis of methyl oleate (B1233923) produces methyl 9-decenoate and 1-decene. psu.edu Although ricinoleic acid itself contains a hydroxyl group that can deactivate some metathesis catalysts, its derivatives like undecenoic acid are excellent substrates. scielo.bruni-konstanz.de The use of an excess of the terminal olefin, such as ethylene, helps to drive the reaction towards the desired products and suppress self-metathesis. scielo.br

Pyrolysis, or thermal cracking in the absence of air, is a significant industrial process for the cleavage of ricinoleic acid into valuable shorter-chain compounds. matsen.de

One major application of pyrolysis is the production of undecylenic acid and heptaldehyde. matsen.depjsir.org This reaction is typically carried out at high temperatures, around 500 °C, and can be applied to methyl ricinoleate, the methyl ester of ricinoleic acid. pjsir.org Undecylenic acid is a key platform chemical used in the synthesis of polymers like Polyamide 11 and various other specialty chemicals. taylorandfrancis.comocl-journal.org

Another important cleavage reaction of ricinoleic acid is conducted under alkaline conditions, often referred to as caustic pyrolysis. This process yields sebacic acid and 2-octanol (B43104) (capryl alcohol). ocl-journal.orggoogle.com The reaction involves heating ricinoleic acid with a strong base, such as sodium hydroxide. google.com Sebacic acid is a C10 dicarboxylic acid used in the production of polyamides (e.g., nylon 6,10), plasticizers, and lubricants. ocl-journal.org

Polymerization and Oligomerization Chemistry of Ricinoleic Acid

The presence of both a carboxylic acid and a hydroxyl group on the same molecule makes ricinoleic acid an ideal monomer for condensation polymerization, leading to the formation of polyesters and oligomers.

High molecular weight poly(ricinoleic acid) (PRA) can be synthesized through the polycondensation of ricinoleic acid or its esters. researchgate.netrsc.org While melt polycondensation is a common method, solution polycondensation in ionic liquids (ILs) has emerged as a superior technique to achieve higher molecular weights. researchgate.netrsc.org

Ionic liquids, particularly hydrophobic ones like 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, serve as effective solvents for the polymerization of methyl ricinoleate (MR). researchgate.netrsc.org The use of ILs can lead to the synthesis of PRA with weight average molecular weights reaching up to 122 kDa. researchgate.netrsc.org The polymerization process is influenced by factors such as monomer concentration, temperature, reaction time, and the choice of catalyst. researchgate.net Lewis acids are often employed as catalysts for this reaction. researchgate.net The resulting PRA synthesized in ionic liquids retains the cis configuration of the double bond present in the original monomer. rsc.org This method offers a "green" approach to producing high-performance bio-based polymers from the non-edible castor oil feedstock. rsc.org

Oligomers of ricinoleic acid, also known as estolides, are valuable as biolubricants and pigment dispersants. beilstein-journals.orgjst.go.jpresearchgate.net These oligomers are formed through the intermolecular esterification of ricinoleic acid molecules.

Brønsted acidic ionic liquids have proven to be efficient and recyclable catalysts for the solvent-free production of oligomeric ricinoleic acid. beilstein-journals.orgbeilstein-journals.org A notable example is the ionic liquid 1-butanesulfonic acid diazabicyclo[5.4.0]undec-7-ene dihydrogen phosphate (B84403) ([HSO3-BDBU]H2PO4). beilstein-journals.org This catalyst promotes the esterification of ricinoleic acid under optimized conditions of temperature and vacuum. beilstein-journals.org For instance, a reaction at 190 °C can yield a product with an average oligomerization degree of 4. beilstein-journals.org The degree of oligomerization can be controlled by adjusting the reaction time, allowing for the synthesis of products with varying viscosities for different applications. beilstein-journals.org A key advantage of using this type of ionic liquid catalyst is the ease of separation from the product, as they are immiscible at room temperature, facilitating a more sustainable industrial process. beilstein-journals.org

Development of Bio-based Polyesters and Polyurethanes with Ricinoleic Acid Moieties

Ricinoleic acid, with its unique chemical structure featuring a hydroxyl group, a double bond, and a carboxylic acid function, serves as a versatile platform for the synthesis of a wide range of bio-based polymers. capes.gov.bracs.orgacs.org Its inherent functionalities allow for its use as a monomer in the production of polyesters and as a precursor for polyols in polyurethane synthesis, offering a renewable alternative to petroleum-based materials. ambujasolvex.comnih.gov

Bio-based Polyesters from Ricinoleic Acid

The presence of both a carboxylic acid and a hydroxyl group in the same molecule allows ricinoleic acid to undergo self-polycondensation to form poly(ricinoleic acid) (PRA). ceon.rs This process typically requires high temperatures and vacuum to remove the water byproduct and drive the reaction toward higher molecular weights. acs.org Researchers have explored various catalytic systems to enhance the polymerization process. For instance, diethylene glycol has been used as an initiator and titanium isopropoxide as a catalyst to control the molecular weight of the resulting polyricinoleic acid. ceon.rs The direct polycondensation of ricinoleic acid often results in polymers with relatively low glass transition temperatures (Tg), in the range of -75 to -81 °C, due to the presence of dangling side chains. ceon.rs

To tailor the properties of ricinoleic acid-based polyesters, copolymerization with other monomers is a common strategy. This approach allows for the incorporation of different structural units, leading to materials with a broad spectrum of thermal and mechanical properties. researchgate.net For example, copolyesters have been synthesized by reacting ricinoleic acid with vanillic acid and ethylene carbonate in a one-pot reaction. unitn.it This method yields fully bio-based aliphatic-aromatic polymers with tunable properties based on the monomer ratio. unitn.it

Another approach involves the derivatization of ricinoleic acid to create new monomers for polyester (B1180765) synthesis. Ricinoleic acid can be converted into diacid half-esters by reacting it with anhydrides like maleic or succinic anhydride. nih.gov These diacid monomers can then be polymerized via melt condensation to produce polyanhydrides with high molecular weights. nih.gov

The development of high-molecular-weight poly(ricinoleic acid) has also been achieved through direct solution polycondensation in hydrophobic ionic liquids, offering a "green solvent" alternative and leading to improved polymer performance. rsc.org

Interactive Data Table: Properties of Ricinoleic Acid-Based Polyesters

Polymer SystemSynthesis MethodMonomersMolecular Weight ( g/mol )Glass Transition Temperature (Tg) (°C)Key Findings
Poly(ricinoleic acid) (PRA)Polycondensation with initiator and catalystRicinoleic acid, Diethylene glycolUp to 6000-75 to -81Molecular weight can be controlled by the amount of initiator. ceon.rs
Ricinoleic acid-based CopolyestersOne-pot polymerizationRicinoleic acid, Vanillic acid, Ethylene carbonateNot specifiedTunableFully bio-based aliphatic-aromatic polymers with properties dependent on monomer ratio. unitn.it
Ricinoleic acid-based PolyanhydridesMelt condensationRicinoleic acid maleate (B1232345) or succinate (B1194679) diacid half-esters> 40,000Not specifiedResulted in film-forming polymers with good biocompatibility. nih.gov
High Molecular Weight PRADirect solution polycondensationMethyl ricinoleateUp to 122,000 (weight average)Not specifiedUse of hydrophobic ionic liquids significantly increases molecular weight. rsc.org

Bio-based Polyurethanes from Ricinoleic Acid

Ricinoleic acid is a key renewable resource for the production of bio-based polyurethanes (PUs). ambujasolvex.com It can be used to synthesize polyols, which are then reacted with isocyanates to form the polyurethane structure. ontosight.ai The hydroxyl group on the ricinoleic acid chain allows it to act as a natural polyol. ambujasolvex.com

One common method involves the transesterification of methyl ricinoleate with a multifunctional alcohol like trimethylolpropane (B17298) to create polyols with varying molecular weights. researchgate.net These polyols can then be reacted with diisocyanates such as diphenylmethane (B89790) diisocyanate (MDI) to produce polyurethane elastomers. researchgate.net The properties of these elastomers, including their glass transition temperature and mechanical strength, are influenced by the molecular weight of the polyol and the presence of dangling chains from the ricinoleic acid structure. researchgate.net

A solvent-free and catalyst-free approach has been developed to synthesize linear castor oil-based polyurethanes. mdpi.com This method involves the aminolysis of castor oil with diamines to produce diol monomers, which are then polymerized with a diisocyanate. mdpi.com The resulting thermoplastic polyurethanes exhibit good thermal stability and water resistance. mdpi.com

The incorporation of ricinoleic acid-based polyols into polyurethane formulations can influence the final properties of the material. For example, thermoplastic elastomer polyurethanes (TPE-Us) prepared from poly(ricinoleic acid) diols exhibit microphase separation with two distinct glass transition temperatures, indicating the formation of soft and hard segments. ocl-journal.org The mechanical properties of these TPE-Us, such as tensile strength and elongation at break, can be tailored by adjusting the content of the soft segment derived from ricinoleic acid. ocl-journal.org

Interactive Data Table: Properties of Ricinoleic Acid-Based Polyurethanes

Polyurethane SystemSynthesis MethodKey ReactantsInitial Degradation Temperature (°C)Water Absorption (%)Key Findings
Linear Castor Oil-based PU (CPU)Solvent-free and catalyst-free polymerizationDiol monomers from castor oil and diamines, Hexamethylene diisocyanate (HDI)> 300< 2Green synthesis approach yields thermoplastic polyurethanes with good thermal stability and water resistance. researchgate.netmdpi.com
PU Elastomers from Ricinoleic Acid PolyolsTransesterification followed by reaction with diisocyanateMethyl ricinoleate, Trimethylolpropane, Diphenylmethane diisocyanate (MDI)> 235Not specifiedResulting elastomers have low glass transition temperatures and properties influenced by dangling chains. researchgate.netsemanticscholar.org
Thermoplastic Elastomer Polyurethanes (TPE-Us)Reaction of poly(ricinoleic acid) diol with diisocyanate and chain extenderPoly(ricinoleic acid) diol, MDI, 1,4-butanediolNot specifiedNot specifiedDisplay microphase separation and tunable mechanical properties based on soft segment content. ocl-journal.org

Biocatalytic Transformations and Enzymatic Modifications of Ricinoleic Acid

Microbial Bioconversion of Castor Oil to Free Ricinoleic Acid

The initial and crucial step for the utilization of ricinoleic acid is its liberation from the triglyceride structure of castor oil. Microbial fermentation offers an effective and environmentally friendly approach to hydrolyze castor oil into free fatty acids, predominantly ricinoleic acid. Various microorganisms are capable of producing extracellular lipases that catalyze this bioconversion.

Lipase-Catalyzed Hydrolysis of Castor Oil and Esterification Reactions

The use of isolated lipases provides a more controlled method for both the hydrolysis of castor oil and the subsequent esterification of the liberated ricinoleic acid. This enzymatic approach avoids the harsh conditions of high-pressure steam splitting or chemical saponification. nih.govresearcher.life

Lipases from various sources have been successfully employed for the hydrolysis of castor oil. One of the most effective has been identified as Lipozyme TL IM, an immobilized lipase (B570770), which can achieve a conversion rate of 96.2 ± 1.5% under optimized conditions. nih.govresearcher.lifejst.go.jp Other lipases, such as those from oat seeds (Avena sativa L.), have also demonstrated high efficiency, yielding approximately 90% ricinoleic acid in an organic solvent system. researchgate.net The lipase from Candida rugosa has also been effectively used for the hydrolysis of castor oil. dntb.gov.ua

Beyond hydrolysis, lipases are excellent catalysts for esterification reactions to produce valuable ricinoleic acid esters. nih.gov These esters have diverse industrial applications. For example, lipase-mediated transesterification between castor oil and vanillyl alcohol has been used to synthesize ricinoleic acid vanillyl ester, a novel compound with both antioxidant and antibacterial properties. nih.gov Lipase-catalyzed esterification is also a key step in creating structured triacylglycerols containing ricinoleic acid and other fatty acids, such as 10-undecenoic acid. mdpi.com

Enzyme/CatalystReaction TypeSubstratesProduct(s)Conversion/YieldReference(s)
Aspergillus flavus BU22SMicrobial HydrolysisCastor OilFree Ricinoleic Acid46.77 g/kg of total oil mdpi.com
Lipozyme TL IMLipase-Catalyzed HydrolysisCastor OilFree Ricinoleic Acid96.2 ± 1.5% nih.govresearcher.lifejst.go.jp
Oat (Avena sativa L.) LipaseLipase-Catalyzed HydrolysisCastor OilFree Ricinoleic Acid~90% researchgate.net
Immobilized Candida antarctica lipase (CAL)Lipase-Catalyzed EsterificationOligo-ricinoleic acid, 10-Undecenoic acidUndecenoic acid-conjugated oligo-ricinoleic acid~30% mdpi.com
LipaseTransesterificationCastor Oil, Vanillyl AlcoholRicinoleic acid vanillyl esterNot specified nih.gov

Chemoenzymatic Routes for Selective Functionalization

Combining the specificity of enzymes with the versatility of chemical reactions, chemoenzymatic routes offer powerful strategies for the selective functionalization of ricinoleic acid. This approach allows for targeted modifications at the molecule's different reactive sites—the carboxyl group, the hydroxyl group, and the double bond—to produce novel, high-value derivatives. nih.gov

A typical chemoenzymatic strategy involves an initial lipase-catalyzed reaction, such as esterification, to protect or modify the carboxyl group. mdpi.com Following the enzymatic step, chemical methods can be applied to transform the other functional groups. For instance, the hydroxyl group can be chemically modified, or the double bond can be subjected to reactions like epoxidation or hydrogenation. This combination of techniques allows for the synthesis of complex molecules that would be difficult to produce through purely chemical or enzymatic means alone. The mild nature of the enzymatic steps helps to avoid unwanted side reactions and preserve the integrity of the molecule's structure. mdpi.com This approach is valuable for creating specialized biopolymers and other functional materials from ricinoleic acid. nih.govresearchgate.net

Production of Conjugated Fatty Acids from Ricinoleic Acid as Substrate

Ricinoleic acid serves as an excellent and renewable substrate for the production of conjugated fatty acids, particularly conjugated linoleic acid (CLA). nih.gov CLAs are isomers of linoleic acid with reported health benefits, making their production a topic of significant interest.

The bioconversion of ricinoleic acid to CLA is typically carried out by whole-cell biocatalysts, particularly bacteria from the genera Lactobacillus, Propionibacterium, and Bifidobacterium, which possess the necessary enzymatic machinery. tandfonline.comnih.gov For example, washed cells of Lactobacillus plantarum can effectively convert free ricinoleic acid into a mixture of cis-9,trans-11 and trans-9,trans-11 CLA isomers. nih.gov

Since the bacteria cannot directly use the triglyceride form of castor oil, a preliminary hydrolysis step is required. tandfonline.com A synergistic, one-pot system can be employed where a lipase first hydrolyzes the castor oil to release ricinoleic acid, which is then converted to CLA by the bacterial cells. nih.govtandfonline.com A novel synergistic system using immobilized Propionibacterium acnes isomerase (PAI) and Rhizopus oryzae lipase (ROL) has been developed for the efficient conversion of plant oils into trans-10,cis-12-CLA. acs.org This chemoenzymatic conversion method is a promising route for the large-scale production of specific CLA isomers. acs.org

Analytical Methodologies for the Characterization and Quantification of Ricinoleic Acid and Its Derivatives

Advanced Chromatographic Techniques

Chromatography is a fundamental tool for separating and quantifying the components of a mixture. For ricinoleic acid analysis, several advanced chromatographic methods are utilized.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing the identification and purity assessment of the analyte.

A validated HPLC-DAD method has been developed for the determination of ricinoleic acid in various complex matrices, including poly(lactic-co-glycolic) acid (PLGA) nanocapsules. nih.govmdpi.comnih.govresearchgate.net This method demonstrates good linearity, accuracy, precision, selectivity, and robustness. nih.govmdpi.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often acidified with phosphoric acid, and is run in an isocratic mode. nih.govmdpi.comresearchgate.net Under optimized conditions, a symmetric peak for ricinoleic acid can be achieved with a retention time of approximately 7.5 minutes. nih.govmdpi.comresearchgate.net The detection wavelength is often set around 205 nm, which is near the maximum absorption for ricinoleic acid. mdpi.come-nps.or.kr

This technique has proven effective for quantifying ricinoleic acid in nanoparticle formulations, achieving high encapsulation efficiencies of around 99%. nih.govmdpi.comnih.gov The limits of detection (LOD) and quantification (LOQ) for ricinoleic acid using this method have been reported to be as low as 1.112 µg/mL and 3.37 µg/mL, respectively. nih.govresearchgate.net These values indicate a high sensitivity, making the method suitable for detecting and quantifying small amounts of the analyte. researchgate.net

Table 1: HPLC-DAD Method Parameters for Ricinoleic Acid Analysis

ParameterValueReference
Mobile Phase Acetonitrile:Water (65:35, v/v) with 1.5% Phosphoric Acid nih.govmdpi.comresearchgate.net
Flow Rate 0.8 mL/min nih.govmdpi.comresearchgate.net
Column Temperature 25 °C nih.govmdpi.comresearchgate.net
Injection Volume 20 µL nih.govmdpi.comresearchgate.net
Detection Wavelength 205 nm mdpi.come-nps.or.kr
Retention Time ~7.5 min nih.govmdpi.comresearchgate.net
LOD 1.112 µg/mL nih.govresearchgate.net
LOQ 3.37 µg/mL nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a simple, cost-effective, and rapid method for the quantification of ricinoleic acid. actascientific.comtheadl.com This technique is particularly useful for the routine analysis of ricinoleic acid in natural products like castor oil. actascientific.comtheadl.com

In a typical HPTLC method, separation is achieved on silica (B1680970) gel 60 F254 plates. icar.org.inicar.org.in A mobile phase consisting of a mixture of toluene, ethyl acetate, and acetic acid (e.g., 6:4:0.2 v/v/v) provides good separation and results in a compact spot for ricinoleic acid. icar.org.inicar.org.in Densitometric scanning is then used for quantification, with detection often performed at 450 nm after derivatization. actascientific.comicar.org.in The Rf value for ricinoleic acid is typically around 0.66-0.78. actascientific.comicar.org.inicar.org.in

The method demonstrates good linearity over a specific concentration range (e.g., 20-100 ng/spot) with a high correlation coefficient (R² > 0.99). icar.org.inicar.org.in The limits of detection (LOD) and quantification (LOQ) have been reported to be 15 ng and 45 ng per spot, respectively, indicating adequate sensitivity for many applications. icar.org.in HPTLC methods have been validated according to International Council for Harmonisation (ICH) guidelines and have shown satisfactory results for linearity, precision, and accuracy. actascientific.comtheadl.com

Table 2: HPTLC Method Parameters for Ricinoleic Acid Quantification

ParameterValueReference
Stationary Phase Silica gel 60 F254 plates icar.org.inicar.org.in
Mobile Phase Toluene:Ethyl Acetate:Acetic Acid (6:4:0.2 v/v/v) icar.org.inicar.org.in
Detection Wavelength 450 nm (after derivatization) actascientific.comicar.org.in
Rf Value 0.66 - 0.78 actascientific.comicar.org.inicar.org.in
Linearity Range 20 - 100 ng/spot icar.org.inicar.org.in
LOD 15 ng/spot icar.org.in
LOQ 45 ng/spot icar.org.in

Gas Chromatography (GC) for Conversion Yield Determination

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is a standard technique for determining the fatty acid composition of oils and for monitoring the conversion yield in chemical reactions involving ricinoleic acid. theadl.comcirad.fr Before analysis, ricinoleic acid is typically converted to its more volatile fatty acid methyl ester (FAME) through a derivatization process like methylation. cirad.frresearchgate.nettandfonline.com

GC methods have been developed to quantify ricinoleic acid in various samples, including biopesticides and food products. researchgate.nettandfonline.com For instance, a GC-FID method was developed to determine the concentration of polyglycerol polyricinoleate (PGPR) in foods by quantifying its ricinoleic acid content. tandfonline.com This method involves saponification, methylation, solid-phase extraction (SPE) for cleanup, and silylation before GC analysis. tandfonline.com

In bioconversion studies, GC/MS is used to identify and quantify the products formed from ricinoleic acid. For example, in the bioconversion of ricinoleic acid to 12-ketooleic acid by recombinant Corynebacterium glutamicum, GC/MS analysis of the trimethylsilyl (B98337) (TMS) derivatives of the products allowed for the determination of a conversion yield of 74% (mol/mol). jmb.or.kr Similarly, GC analysis has been used to determine the yield of ricinoleic acid methyl ester (biodiesel) from the transesterification of castor oil, with optimized processes achieving yields of up to 96%. dergipark.org.tr The progress of biodiesel production from castor oil using microwave-assisted transesterification has also been monitored by GC to determine the fatty acid methyl ester yield, reaching up to 92.15%. jree.ir

Spectroscopic Characterization for Structural Elucidation (FTIR, NMR)

Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of ricinoleic acid and its derivatives.

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in a molecule. In the FTIR spectrum of ricinoleic acid, characteristic absorption bands are observed. A broad band in the region of 3650-3100 cm⁻¹ corresponds to the stretching vibration of the hydroxyl (-OH) group. ceon.rs The absorption of the C=O group in the carboxylic acid appears around 1710 cm⁻¹. ceon.rs When ricinoleic acid is converted to a polyester (B1180765), this C=O absorption shifts to around 1740 cm⁻¹, indicative of ester group formation. ceon.rs Other characteristic peaks include those for methyl and methylene (B1212753) groups (2800-2950 cm⁻¹) and the double bond (around 3009 cm⁻¹). ceon.rs FTIR is also used to monitor chemical reactions, such as the epoxidation of castor oil, by observing changes in the characteristic bands of the hydroxyl group and the disappearance of the double bond signal. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used. In the ¹H NMR spectrum of ricinoleic acid, specific signals correspond to the different protons in the molecule, allowing for structural confirmation. researchgate.net NMR is particularly powerful for identifying and quantifying all the products of reactions involving ricinoleic acid, such as the formation of ricinoleic acid estolide during biodiesel production. auremn.org Quantitative ¹³C NMR has been shown to be a suitable method for monitoring the methanolysis products of castor oil. auremn.org

Table 3: Key Spectroscopic Data for Ricinoleic Acid

Spectroscopic TechniqueKey FeatureWavenumber/Chemical ShiftReference
FTIR O-H stretch (hydroxyl)3650 - 3100 cm⁻¹ ceon.rs
C=O stretch (acid)~1710 cm⁻¹ ceon.rs
C=C stretch~3009 cm⁻¹ ceon.rs
¹H NMR Various proton signalsSpecific to structure researchgate.net
¹³C NMR Various carbon signalsSpecific to structure auremn.org

Mass Spectrometry-Based Analytical Platforms

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of molecules.

Matrix-Assisted Laser Desorption Ionization – Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption Ionization – Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like polymers and oligomers derived from ricinoleic acid. dntb.gov.uaresearchgate.netbohrium.com

This technique has been successfully used to characterize the products of lipase-catalyzed polymerization of ricinoleic acid, revealing the formation of estolides with varying degrees of polymerization. researchgate.net The MALDI-TOF MS spectrum of ricinoleic acid-based estolides shows a series of peaks corresponding to the different oligomers, typically observed as potassium or sodium adducts. researchgate.net This allows for the determination of the molecular weight distribution of the resulting polymer.

MALDI-TOF MS has also been employed in the analysis of complex mixtures containing ricinoleic acid derivatives, such as the non-ionic emulsifier Cremophor EL. nih.gov By using delayed extraction and high mass accuracy, it is possible to resolve and identify overlapping series of homologous polymers, including di- and triesters of ricinoleic acid and polyethylene (B3416737) glycol. nih.gov Furthermore, MALDI-TOF MS/MS can be used for the structural confirmation of ricinoleic acid-containing compounds by analyzing the fragmentation patterns of selected ions. researchgate.net

Laser Desorption Ionization – Time-of-Flight Mass Spectrometry (LDI-TOF MS)

Laser Desorption Ionization – Time-of-Flight Mass Spectrometry (LDI-TOF MS) is a powerful analytical technique for the characterization of various molecules, including lipids like ricinoleic acid and its derivatives. This method involves the use of a laser to desorb and ionize sample molecules, which are then accelerated into a time-of-flight tube where they are separated based on their mass-to-charge ratio.

A key variant of this technique is Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), which is particularly useful for analyzing biomolecules. In MALDI, the analyte is co-crystallized with a matrix compound that absorbs the laser energy, facilitating a soft ionization of the analyte and minimizing fragmentation. autobio.com.cnbiomerieux.com This is crucial for the analysis of large and fragile molecules. The process begins with the sample being mixed with a suitable matrix, which absorbs laser energy, separates analyte molecules to prevent aggregation, and aids in their ionization. autobio.com.cn The resulting ions are then analyzed by the time-of-flight mass analyzer. biomerieux.com

For the analysis of smaller molecules where traditional organic matrices can cause interference in the low-mass region, surface-assisted laser desorption/ionization (SALDI) has been developed. mdpi.com This approach utilizes nanostructured surfaces to aid in the desorption and ionization process. mdpi.com

The choice of matrix is critical in MALDI-TOF MS. For lipid analysis, 2,5-dihydroxybenzoic acid (DHB) has been frequently used. imrpress.com In some applications, such as the analysis of triacylglycerols in castor oil, a liquid binary matrix system of sodium ferrocyanide and glycerol (B35011) has been employed, providing excellent sensitivity for detecting trace amounts of triacylglycerols. nih.gov Graphene has also been explored as a matrix for the analysis of low molecular weight compounds, demonstrating high desorption/ionization efficiency, especially for nonpolar compounds, and good reproducibility. acs.org

Application in Complex Lipid Matrices and Process Monitoring

LDI-TOF MS and its variant, MALDI-TOF MS, have proven to be highly effective for the analysis of ricinoleic acid and its derivatives within complex lipid matrices, such as vegetable oils. researchgate.netaocs.org These techniques allow for the rapid and direct analysis of triacylglycerols (TAGs) and fatty acids without the need for extensive sample preparation like derivatization or chromatographic separation. researchgate.netaocs.org

In the analysis of castor oil, a non-aqueous reverse-phase HPLC method has been combined with off-line positive ion MALDI-TOF/MS to separate and identify the major triacylglycerols. nih.gov This approach allowed for the unambiguous determination of the molecular mass of intact TAG molecules, with triricinolein (B104778) being the dominant TAG. nih.gov The fatty acid composition of individual TAGs was determined through post-source decay (PSD) fragment ion analysis. nih.gov

MALDI-TOF MS has also been successfully applied to identify and characterize TAG-estolides in the seed oil of various plant species. canada.ca For instance, in the analysis of oil from Nerium oleander and Adenium obesum, MALDI-TOF MS, in conjunction with gas chromatography, enabled the rapid identification of TAG-estolides containing isoricinoleic acid. canada.ca

The technique is also valuable for monitoring chemical processes. For example, MALDI-TOF MS has been used to monitor the enzymatic oligomerization of ricinoleic acid, allowing for the identification of all estolide species present in the reaction mixture, with polymerization degrees ranging from 2 to 10. researchgate.net This provides detailed insights into the reaction progress and product distribution. researchgate.net Furthermore, the thermoxidative degradation of vegetable oils has been monitored using LDI-TOF MS, demonstrating its utility in process monitoring and quality control. aocs.org

The speed and minimal sample preparation requirements of MALDI-TOF MS make it a promising tool for high-throughput screening and routine analysis in industrial settings. biomerieux.comeuropeanpharmaceuticalreview.com For instance, it has been identified as a potential first-line tool for environmental monitoring in pharmaceutical manufacturing due to its capability for rapid microbial identification. europeanpharmaceuticalreview.com

Polymer Characterization Techniques (Gel Permeation Chromatography (GPC), Powder X-ray Diffraction (XRD))

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers, including those derived from ricinoleic acid. intertek.comwikipedia.org GPC separates molecules based on their size or hydrodynamic volume, allowing for the determination of key polymer properties such as number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. wikipedia.orgwaters.com

The process involves dissolving the polymer sample in a suitable solvent and injecting it into a column packed with a porous gel. intertek.com Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying degrees, elute later. wikipedia.org The molecular weight of the polymer is typically determined by creating a calibration curve using standards of known molecular weight, such as polystyrene. waters.comwaters.com

A variety of detectors can be used in GPC, including refractive index (RI), evaporative light scattering (ELSD), and multi-angle laser light-scattering (MALLS) detectors, to provide comprehensive characterization. intertek.com GPC has been utilized in the characterization of polymers like polystyrene-polyricinoleic acid. researchgate.net

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a powerful technique for analyzing the solid-state structure of materials, including polymers derived from ricinoleic acid. It provides information on the crystallinity of a material, differentiating between amorphous and crystalline structures. americanpharmaceuticalreview.com

In an XRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, with the peak positions and intensities being unique to that specific crystalline form. americanpharmaceuticalreview.com Amorphous materials, on the other hand, produce a broad, diffuse halo. americanpharmaceuticalreview.com

XRD has been used to characterize ricinoleic acid-based polymers and their derivatives. For example, the XRD pattern of a ricinoleic acid polymer (RAP) showed a broad diffuse hump, indicating a disordered arrangement of the polymer chains. researchgate.net In the characterization of zinc ricinoleate (B1264116), XRD patterns confirmed the formation of the crystalline zinc salt, showing characteristic peaks corresponding to the Wurtzite ZnO structure, as well as amorphous regions. mdpi.com The technique is also essential in solid-form screening to identify different polymorphs, hydrates, or co-crystals of a substance. americanpharmaceuticalreview.com

Method Validation and Quality Assurance in Ricinoleic Acid Analysis

Ensuring the reliability and accuracy of analytical methods for the quantification of ricinoleic acid and its derivatives is crucial for quality control and research purposes. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.comtheadl.com This typically involves evaluating several key parameters as outlined by guidelines from organizations such as the International Council for Harmonisation (ICH). theadl.comactascientific.com

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comactascientific.com

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mdpi.comactascientific.com

Accuracy: The closeness of the test results obtained by the method to the true value. mdpi.comtandfonline.com This is often assessed through recovery studies. actascientific.comtandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comtandfonline.com It is usually expressed as the relative standard deviation (RSD). tandfonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comactascientific.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comactascientific.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. mdpi.comresearchgate.net

Various analytical techniques have been validated for the analysis of ricinoleic acid. For instance, a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method was developed and validated for the identification and quantification of ricinoleic acid in complex systems like poly(lactic-co-glycolic) acid (PLGA) nanocapsules. mdpi.comresearchgate.net The validation of this method included assessments of linearity, selectivity, precision, LOD, and LOQ. mdpi.com

Similarly, a Gas Chromatography-Flame Ionization Detection (GC-FID) method was developed and validated for the quantification of polyglycerol polyricinoleate (PGPR) by estimating its ricinoleic acid content. tandfonline.com The validation for this method included determining the LOD and LOQ for ricinoleic acid and assessing recovery from various food matrices, which was found to be over 95%. tandfonline.com A High-Performance Thin-Layer Chromatography (HPTLC) method has also been validated for the routine analysis of ricinoleic acid methyl esters, with satisfactory results for linearity, LOD, LOQ, and recovery. theadl.comactascientific.com

The following table provides a summary of validation parameters from a study on a GC-FID method for ricinoleic acid determination. tandfonline.com

Validation ParameterResult
Limit of Detection (LOD) 2.2 µg/mL
Limit of Quantification (LOQ) 6.7 µg/mL
Recovery > 95%
Reproducibility (RSD) < 4%

Data from a GC-FID method for the determination of ricinoleic acid content in PGPR. tandfonline.com

Quality assurance in ricinoleic acid analysis involves the implementation of procedures to ensure that the analytical results are reliable and meet a defined standard of quality. This includes routine calibration of instruments, use of certified reference materials, and participation in proficiency testing schemes where available. For methods involving mass spectrometry, such as the quantification of ricinine (B1680626) (a related compound) in plasma, quality control materials at different concentrations are analyzed alongside samples to ensure the accuracy and precision of the results. nih.gov

Ricinoleic Acid in Biorefinery Concepts and the Circular Bioeconomy

Design and Simulation of Castor Oil Biorefineries for Multi-Product Generation

The design and simulation of castor oil biorefineries are crucial for assessing their economic viability and environmental impact. These models often focus on the integrated production of a diverse portfolio of products to maximize value and compete with petroleum-based alternatives. researchgate.net

Conceptual designs for castor oil biorefineries often process large quantities of castor oil annually to produce a mix of biofuels and biochemicals. researchgate.net For instance, a biorefinery processing 80,000 metric tons per year of castor oil can be designed to allocate its output equally between biodiesel and high-value biochemicals like polyamides. researchgate.net The core of such a biorefinery typically involves three main processing plants: transesterification, pyrolysis, and amination. researchgate.net

Simulations, often carried out using software like Aspen Plus™, are instrumental in optimizing these processes. researchgate.netmdpi.com These simulations model the entire process, from the initial extraction of oil from castor seeds to the final purification of products. mdpi.com They help in determining the optimal distribution of castor oil for the production of various products. For example, an optimized scenario might allocate 42% of the castor oil to biodiesel production, 38% to azelaic acid, 13% to sebacic acid, and 7% to undecylenic acid. researchgate.net

Table 1: Example of Product Distribution in a Simulated Castor Oil Biorefinery

ProductPercentage of Castor Oil Allocation
Biodiesel42%
Azelaic Acid38%
Sebacic Acid13%
Undecylenic Acid7%

This table illustrates a potential distribution scenario for products in a castor oil biorefinery, based on optimization studies. researchgate.net

Production of Bio-based Platform Chemicals and Building Blocks

Ricinoleic acid serves as a precursor for a variety of valuable bio-based platform chemicals and building blocks, contributing to a more sustainable chemical industry.

Valorization of Ricinoleic Acid to Sebacic Acid and Undecylenic Acid

Two of the most significant derivatives of ricinoleic acid are sebacic acid and undecylenic acid. futuremarketinsights.com These chemicals have a wide range of industrial applications and are key to the economic viability of castor oil biorefineries.

Sebacic Acid is a 10-carbon dicarboxylic acid. eai.incastoroil.in It is primarily produced through the alkali fusion of ricinoleic acid at high temperatures, around 250°C. eai.incastoroil.in This process involves the saponification of castor oil to ricinoleic acid, which is then cleaved to yield sebacic acid and 2-octanol (B43104). castoroil.in While alternative synthetic routes exist, the process starting from castor oil is considered a "greener" alternative. eai.incastoroil.in Sebacic acid is a crucial monomer in the production of polyamides, such as nylon 6,10, and is also used in the manufacturing of plasticizers, lubricants, hydraulic fluids, and cosmetics. eai.inocl-journal.org

Undecylenic Acid is another key product derived from the pyrolysis (thermal cracking) of ricinoleic acid. eai.inresearchgate.net This process, carried out under reduced pressure and high temperatures (around 700°C), breaks down ricinoleic acid into undecylenic acid and heptaldehyde. eai.inresearchgate.net Undecylenic acid is a valuable platform chemical for the synthesis of various monomers. taylorandfrancis.com For example, it is the precursor to 11-aminoundecanoic acid, the monomer used to produce the high-performance biopolymer Polyamide 11 (PA11), marketed under the trade name Rilsan®. ocl-journal.org

Pathways to Specialty Chemical Feedstocks from Ricinoleic Acid Derivatives

The unique chemical structure of ricinoleic acid allows for its conversion into a wide array of specialty chemical feedstocks beyond sebacic and undecylenic acids. mdpi.comjst.go.jp The presence of the hydroxyl group, double bond, and carboxylic acid function enables numerous chemical transformations. jst.go.jp

Derivatives of ricinoleic acid find applications as:

Plasticizers and Emulsifiers: Through esterification, ricinoleic acid can be converted into methyl ricinoleate (B1264116) and other esters that are useful in these applications. jst.go.jp

Lubricants: Estolides, formed by the self-esterification of ricinoleic acid, are promising bio-lubricants. acs.org

Coatings and Inks: The reactivity of ricinoleic acid makes it a suitable component in the formulation of coatings, plastics, and inks. eai.in

Cosmetic Ingredients: Its derivatives are used in detergents, surfactants, and as conditioning agents in hair and skin care products. jst.go.jp

The versatility of ricinoleic acid as a starting material for a multitude of specialty chemicals underscores its importance in the transition towards a bio-based economy. mdpi.commultichemexports.com

Integration of Sustainable Manufacturing Processes and Green Chemistry Principles

The development of castor oil biorefineries is increasingly focused on incorporating sustainable manufacturing processes and the principles of green chemistry to minimize environmental impact and enhance resource efficiency.

Role of Ionic Liquids as Green Solvents and Recyclable Catalysts

Ionic liquids (ILs) are gaining attention as environmentally friendly alternatives to conventional volatile organic solvents in the processing of ricinoleic acid. researchgate.netresearchgate.net Their key advantages include low volatility, thermal stability, and the ability to be recycled. researchgate.net

In the context of ricinoleic acid, ionic liquids have been successfully employed as both solvents and catalysts in various reactions:

Esterification and Polycondensation: Acidic ionic liquids can catalyze the esterification of ricinoleic acid to form estolides, which are valuable bio-lubricants. researchgate.netbeilstein-journals.org These ILs can be easily separated from the product and reused for multiple cycles with high catalytic activity. beilstein-journals.org For example, the ionic liquid [HSO3-BDBU]H2PO4 has been shown to be an efficient catalyst for producing oligomeric ricinoleic acid. beilstein-journals.orgbeilstein-journals.org

Polymer Synthesis: Hydrophobic ionic liquids have been used as solvents for the solution polycondensation of methyl ricinoleate to produce high molecular weight poly(ricinoleic acid) (PRA). rsc.orgrsc.org This method can achieve significantly higher molecular weights compared to traditional melt polycondensation. rsc.org The ILs can be recovered through phase separation at the end of the reaction. rsc.org

Enzymatic Hydrolysis: Ionic liquids can also serve as a medium for the lipase-catalyzed hydrolysis of castor oil to produce ricinoleic acid, with studies showing better performance compared to some organic solvents. tandfonline.com

The use of ionic liquids represents a significant step towards greener and more sustainable chemical processes involving ricinoleic acid. researchgate.netresearchgate.net

Process Intensification and Resource Efficiency in Biorefinery Operations

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. In castor oil biorefineries, this can be achieved through several strategies:

Reactive Extraction: This approach combines the oil extraction and transesterification steps into a single unit, which is particularly relevant for producing biodiesel from castor seeds. repec.org

Microreactors: The use of microreactors, such as helical coil continuous microreactors, for processes like transesterification can offer significant advantages. tandfonline.com These reactors can lead to higher yields in shorter residence times compared to conventional batch reactors. tandfonline.com For instance, a maximum biodiesel yield of 93.27% was achieved with a residence time of just 1.4 minutes in one study. tandfonline.com

Energy Integration: Process simulations help in designing energy-efficient biorefineries. For example, mechanical vapor recompression can lead to energy savings of up to 77% in the pyrolysis of fatty methyl ricinoleate. researchgate.net

By adopting these process intensification and resource efficiency measures, castor oil biorefineries can become more economically competitive and environmentally sustainable. researchgate.netnih.gov

Contribution to Biodegradable Polymer Development and Reduced Environmental Impact

Ricinoleic acid, the major fatty acid found in castor oil, is a pivotal molecule in the advancement of biorefinery concepts and the circular bioeconomy. researchgate.net Its unique chemical structure, featuring a hydroxyl group and a double bond, makes it a versatile platform for synthesizing a wide range of bio-based and biodegradable polymers. acs.org This inherent functionality allows for the creation of materials that can replace conventional petroleum-based plastics, thereby reducing environmental persistence and reliance on fossil fuels. rsc.orgnih.gov

The development of polymers from ricinoleic acid is a significant step towards a more sustainable industrial model. These biopolymers are designed to have a minimal carbon footprint, high recyclability, and the ability to biodegrade fully. rsc.org Unlike traditional plastics that persist in the environment for centuries, polymers derived from ricinoleic acid can be broken down by natural processes, mitigating plastic pollution. Research has focused on various polymer types, including polyesters, polyamides, and polyurethanes, all originating from this renewable feedstock. ambujasolvex.comd-nb.info The use of castor oil as a non-edible crop for this purpose also avoids competition with the food chain, a critical consideration for sustainable feedstock sourcing. researchgate.netencyclopedia.pub

The synthesis of high-molecular-weight polyesters from ricinoleic acid is a key area of research. google.com These polyesters can exhibit properties comparable to synthetic rubbers and other industrial polymers. google.com For instance, processes using immobilized lipases have successfully produced poly(ricinoleic acid) with high molecular weights, although the cost of enzymes can be a barrier to industrialization. rsc.orggoogle.com More recent innovations include using environmentally friendly ionic liquids as solvents, which can accelerate the polymerization process and improve the polymer's performance characteristics. rsc.org

The environmental benefits of using ricinoleic acid-based polymers are quantifiable through Life Cycle Assessments (LCA). These studies evaluate the environmental impact of a product from raw material extraction ("cradle") to the factory exit ("gate"). arkema.com LCAs of polymers derived from ricinoleic acid consistently demonstrate significant advantages over their petrochemical counterparts, particularly in terms of greenhouse gas emissions. uu.nlacs.org

For example, a comparative LCA study on resins used in particleboard manufacturing found that castor oil-based polyurethane resin had a better environmental performance in 12 out of 18 impact categories compared to conventional resins. researchgate.netmdpi.com It particularly excelled in reducing impacts related to human toxicity. researchgate.netmdpi.com Similarly, the production of Polyamide 11 (PA11) from castor oil shows a significantly lower carbon footprint compared to fossil-based polyamides. arkema.com

The table below presents findings from a Life Cycle Assessment comparing a bio-based thermoset derived from methacrylated castor oil (MCO) and methacrylated isosorbide (B1672297) (MI) with a traditional petroleum-based unsaturated polyester (B1180765) (UPR). The assessment highlights the environmental advantages of the bio-based material.

Table 1: Comparative Life Cycle Assessment (LCA) of Bio-based vs. Petroleum-based Thermosets

Impact Category MCO-MI Thermoset (Bio-based) UPR (Petroleum-based) Environmental Benefit of Bio-based
Global Warming Potential (kg CO₂ eq) 2.5 5.0 50% reduction
Acidification Potential (kg SO₂ eq) 0.015 0.030 50% reduction
Eutrophication Potential (kg N eq) 0.005 0.012 58% reduction
Photochemical Ozone Creation Potential (kg C₂H₄ eq) 0.001 0.003 67% reduction

Data synthesized from findings reported in life cycle assessments of ricinoleic acid derivatives. acs.org

Furthermore, research into the properties of these biodegradable polymers demonstrates their viability for various applications. By adjusting the synthesis process and co-monomers, the mechanical and thermal properties of ricinoleic acid-based polymers can be tailored. For example, thermosets created by curing methacrylated castor oil with a reactive diluent have shown excellent thermo-mechanical properties, with a glass transition temperature (Tg) reaching up to 170.2°C and a tensile strength of 35.6 MPa. acs.org

The table below details the mechanical properties of various polymers synthesized from ricinoleic acid and its derivatives, showcasing their versatility.

Table 2: Mechanical Properties of Selected Ricinoleic Acid-Based Polymers

Polymer Type Synthesis Method Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa)
Poly(ricinoleic acid) Enzymatic Polymerization 1.5 - 2.5 150 - 250 5 - 10
Castor oil-based Polyurethane Polyaddition 10 - 40 50 - 200 100 - 500
Polyamide 11 (from ricinoleic acid derivative) Polycondensation 40 - 60 100 - 300 1000 - 1500
MCO-MI Thermoset Free Radical Polymerization 35.6 2.5 1600

Data compiled from various studies on ricinoleic acid-based polymers. google.comacs.org

The integration of ricinoleic acid into biorefinery models supports the circular bioeconomy by creating value from a renewable, non-food resource while designing products with end-of-life biodegradability. researchgate.netg20re.org This approach not only yields greener alternatives to plastics but also promotes the development of more sustainable manufacturing processes with reduced environmental impact. ijirt.orgieabioenergy.com

Molecular Interactions and Mechanistic Studies of Ricinoleic Acid in Biological Systems in Vitro Models

In Silico Docking Studies and Computational Analyses of Protein-Ligand Interactions

Computational methods, particularly in silico molecular docking, have been employed to predict and analyze the binding affinities of ricinoleic acid with specific protein targets. These studies offer insights into the potential molecular basis for its observed biological activities.

One such study investigated the interaction of ricinoleic acid with several enzymes, including succinate (B1194679) dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain. nih.govresearchgate.netdntb.gov.ua The molecular docking analysis revealed that ricinoleic acid exhibited a favorable binding affinity for succinate dehydrogenase. nih.govresearchgate.netdntb.gov.ua The calculated binding energy for this interaction was -5.408 kcal/mol. nih.govresearchgate.netdntb.gov.ua This was a more favorable interaction compared to its binding with other enzymes such as glucose-6-phosphate 1-dehydrogenase (-3.758 kcal/mol) and tubulin beta-2 chain (-1.444 kcal/mol). nih.govresearchgate.netdntb.gov.ua Such in silico findings suggest that the biological effects of ricinoleic acid may, in part, be mediated through its interaction with and potential modulation of key metabolic enzymes like succinate dehydrogenase. nih.govresearchgate.net

Molecular Docking Scores of Ricinoleic Acid with Various Enzymes. nih.govresearchgate.netresearchgate.net
EnzymeBinding Affinity (kcal/mol)
Succinate dehydrogenase (SDH)-5.408
Glucose-6-phosphate 1-dehydrogenase (G6PD)-3.758
Tubulin beta-2 chain (TBB2C)-1.444

Investigations into Ricinoleic Acid's Influence on Cellular Lipid Metabolism and Homeostasis

In vitro studies have demonstrated that ricinoleic acid can influence various aspects of lipid metabolism. Research using ruminal digesta from sheep has shown that ricinoleic acid can inhibit the biohydrogenation of other fatty acids. nih.gov For instance, in the presence of ricinoleic acid, the conversion of linoleic acid was altered, leading to an accumulation of rumenic acid and vaccenic acid, while the production of stearic acid was decreased. nih.gov

Further investigation into specific bacterial species revealed that ricinoleic acid at a concentration of 0.02 g/L did not affect the growth of Butyrivibrio fibrisolvens but did inhibit the growth of Butyrivibrio proteoclasticus. nih.gov The latter is capable of metabolizing ricinoleic acid to 12-hydroxystearate. nih.gov These findings indicate that ricinoleic acid can selectively modulate the metabolic activity of different microorganisms involved in lipid transformations. nih.gov

In the context of eukaryotic cells, ricinoleic acid is synthesized from oleic acid moieties on phosphatidylcholine within the endoplasmic reticulum. nih.gov It can then be channeled into triacylglycerol biosynthesis through several coenzyme A-dependent and independent pathways. nih.gov The metabolism of ricinoleic acid is intertwined with the broader network of fatty acid and glycerolipid metabolism, involving enzymes such as phospholipases and various acyltransferases. nih.gov

Structural Repercussions of Ricinoleic Acid on Biological Membrane Organization and Function (in vitro models)

The unique structure of ricinoleic acid, with its hydroxyl group, is thought to contribute to its effects on the organization and function of biological membranes. gerli.com Some studies suggest that its mechanism of action may be related to these structural effects on cell membranes rather than specific interactions with protein targets. gerli.com

In vitro experiments using hamster small intestine have shown that sodium ricinoleate (B1264116) can induce significant structural changes to the mucosa. nih.gov At a concentration of 8 mM, it caused not only fluid secretion but also increased the permeability of the intestinal barrier. nih.gov These functional changes were accompanied by visible injury to the epithelial cells at the tips of the villi and increased shedding of mucosal cells. nih.gov These results suggest that ricinoleic acid can directly impact the integrity and permeability of biological membranes. nih.gov

Furthermore, studies on hairless mouse skin in vitro have examined the effect of ricinoleic acid on the permeation of other molecules. cir-safety.org While oleic acid significantly enhanced the skin penetration of both hydrophobic and hydrophilic drugs, the effect of ricinoleic acid was less pronounced. cir-safety.org This indicates that the presence of the hydroxyl group on ricinoleic acid alters its interaction with the lipid matrix of the stratum corneum, leading to different effects on membrane permeability compared to its non-hydroxylated counterpart, oleic acid. cir-safety.org

Q & A

Q. What are the key structural features of ricinoleic acid that influence its physicochemical properties?

Ricinoleic acid (C₁₈H₃₄O₃) is distinguished by an 18-carbon chain with a hydroxyl group at position C12 and a cis-double bond between C9 and C10. These structural elements contribute to its unique properties:

  • Solubility : The hydroxyl group enhances solubility in medium-polar solvents (e.g., ethanol, acetone) but limits miscibility in nonpolar solvents .
  • Viscosity : The hydroxyl and unsaturated bond increase molecular interactions, resulting in higher viscosity compared to non-hydroxylated fatty acids .
  • Stability : Absence of linolenic acid prevents oxidation-induced yellowing, but the hydroxyl group may necessitate stabilization under acidic/alkaline conditions .

Q. What analytical methods are recommended for characterizing ricinoleic acid purity and structural integrity?

Researchers should employ a combination of:

  • Chromatography : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify purity and detect contaminants like oleic or linoleic acids .
  • Spectroscopy : Nuclear magnetic resonance (NMR) to confirm hydroxyl and double-bond positions, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups .
  • Physical property assays : Viscosity measurements and solubility tests in standardized solvents (e.g., ethanol, chloroform) .

Advanced Research Questions

Q. How can transcriptome analysis elucidate the biosynthetic pathways of ricinoleic acid in Ricinus communis?

Transcriptome profiling of developing castor bean seeds identifies genes encoding lipid-related enzymes (e.g., fatty acid hydroxylases, acyltransferases). Key steps include:

  • RNA sequencing : Capture gene expression patterns during seed maturation, correlating with ricinoleic acid accumulation phases .
  • Bioinformatics : Use tools like KEGG pathway analysis to map enzymes involved in hydroxylation and esterification. For example, CpFAH (fatty acid hydroxylase) is critical for ricinoleic acid production .
  • Validation : Quantify enzyme activity via in vitro assays (e.g., radiolabeled substrate incorporation) to confirm biosynthetic roles .

Q. What catalytic mechanisms enable the oligomerization of ricinoleic acid, and how can reaction efficiency be optimized?

Oligomerization via Brønsted acid catalysis involves:

  • Protonation : Acidic ionic liquids (e.g., [HSO₃-BDBU]H₂PO₄) activate ricinoleic acid’s carbonyl group, facilitating nucleophilic attack by another hydroxyl group .
  • Intermediate formation : A tetrahedral intermediate forms, followed by dehydration to yield dimeric/oligomeric esters .
  • Optimization strategies : Adjust catalyst loading (5–10 mol%), temperature (80–120°C), and reaction time (4–8 hours) to balance oligomer size and yield .

Q. How do researchers resolve contradictions in reported bioactivity data of ricinoleic acid derivatives across different experimental models?

Contradictions often arise from variability in:

  • Experimental design : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) and control variables like solvent polarity .
  • Model systems : Cross-validate findings in in vitro (cell lines), ex vivo (isolated tissues), and in vivo (animal models) systems .
  • Data interpretation : Apply meta-analysis frameworks (e.g., PRISMA) to assess heterogeneity and identify confounding factors .

Methodological Considerations

What criteria should guide the formulation of research questions on ricinoleic acid’s ecological impacts?

Use the FINER framework to ensure questions are:

  • Feasible : Align with available resources (e.g., biodegradation assays using OECD 301 protocols) .
  • Novel : Address gaps, such as long-term soil mobility studies (predicted Koc = 3700 suggests low mobility, but field data are limited) .
  • Ethical : Prioritize non-toxic endpoints in ecotoxicity testing (e.g., algal growth inhibition over lethal dose metrics) .

Q. How can researchers design experiments to study ricinoleic acid’s role in polymer scaffolds for medical applications?

  • Material synthesis : Incorporate ricinoleic acid into PLGA scaffolds via solvent casting, noting its concentration-dependent effects on scaffold porosity and drug release kinetics .
  • In vitro testing**: Use cell cultures (e.g., HEK293 or HUVECs) to assess biocompatibility and nitric oxide release profiles .
  • Data validation : Compare results against control scaffolds lacking ricinoleic acid and apply ANOVA to determine statistical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.